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  • Product: 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
  • CAS: 251461-68-4

Core Science & Biosynthesis

Foundational

What is the molecular weight of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride

The Structural and Analytical Profile of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride in Modern Drug Discovery Executive Summary In the pursuit of novel therapeutics, modern medicinal chemistry has increasingly...

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Author: BenchChem Technical Support Team. Date: March 2026

The Structural and Analytical Profile of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride in Modern Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, modern medicinal chemistry has increasingly shifted away from flat, aromatic-heavy molecules toward complex, three-dimensional architectures. At the forefront of this structural evolution are spirocyclic building blocks. 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a premier example of such a scaffold.

For researchers and drug development professionals utilizing this compound, precision in stoichiometric calculations is critical. The exact molecular weight of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is 219.71 g/mol [1]. This whitepaper provides an in-depth technical analysis of this molecular weight, the physicochemical properties of the scaffold, and self-validating analytical workflows for its integration into high-throughput drug discovery pipelines.

Physicochemical Profiling & Molecular Weight Derivation

Understanding the exact mass contributions of the salt and the free base is fundamental for accurate molarity calculations during library synthesis. The molecular weight of 219.71 g/mol [2] is derived from the combination of the spirocyclic amino acid core and its non-covalently bound hydrogen chloride counterion.

Table 1: Quantitative Physicochemical Data

PropertyValue
Compound Name 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
CAS Number 251461-68-4
Total Molecular Weight 219.71 g/mol
Free Base Molecular Weight 183.25 g/mol
Molecular Formula C₁₀H₁₈ClNO₂
Free Base Formula C₁₀H₁₇NO₂
Salt Form Hydrochloride (HCl)
CLogP (Calculated) -0.341[3]

Mass Derivation Breakdown:

  • Carbon (C₁₀): 10 × 12.011 = 120.110 g/mol

  • Hydrogen (H₁₈): 18 × 1.008 = 18.144 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol

  • Total Sum: 219.709 g/mol (Standardized to 219.71 g/mol )

The Strategic Role of Spirocyclic Scaffolds in Drug Design

The pharmaceutical industry's adoption of the "Escape from Flatland" paradigm has highlighted the importance of carbon bond saturation[4]. Molecules with a high fraction of sp³-hybridized carbons (Fsp³) demonstrate superior clinical success rates due to enhanced physicochemical properties.

Causality in Scaffold Selection: Why choose 2-azaspiro[4.5]decane over a traditional piperidine ring?

  • Conformational Rigidity: The spiro-fusion of a five-membered pyrrolidine analog (containing the aza group) with a six-membered cyclohexane ring locks the molecule into a rigid, three-dimensional conformation. This reduces the entropic penalty upon binding to a target protein[5].

  • Solubility and Pharmacokinetics: The high sp³ character disrupts the planar stacking that typically causes poor aqueous solubility in aromatic compounds, thereby improving the pharmacokinetic profile[6].

  • Vector Projection: The carboxylic acid at the 4-position serves as a highly specific exit vector, allowing medicinal chemists to project functional groups into distinct topological spaces during structure-based drug design.

Analytical Workflows: Verification of Molecular Weight and Purity

To ensure the integrity of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride before synthetic application, rigorous analytical validation is required.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: Verify the intact mass of the free base.

  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid.

  • Step 2: Ionization Mode Selection. Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The secondary amine in the aza-spiro ring is highly basic. In an acidic mobile phase, it readily accepts a proton. The chloride counterion (from the HCl salt) dissociates entirely in solution.

  • Step 3: Mass Acquisition. Scan from m/z 100 to 500.

  • Validation (Self-Validating System): The system is self-validating if the primary peak observed is m/z 184.26 (representing the[M+H]⁺ ion of the free base, MW 183.25 + 1.01). The complete absence of an m/z 220 peak confirms that the hydrochloride is a non-covalent salt, not a chlorinated structural analog.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm structural connectivity and the spirocyclic quaternary center.

  • Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

    • Causality: The hydrochloride salt is highly polar; standard CDCl₃ will result in poor solubility and broadened peaks. D₂O ensures sharp resolution of the aliphatic protons.

  • Step 2: ¹³C-NMR Acquisition. Run a standard ¹³C-NMR sequence with proton decoupling.

  • Validation: The spectrum must show exactly 10 distinct carbon signals. The defining self-validation metric is the presence of a quaternary carbon signal (the spiro center) typically appearing between 40-50 ppm, which will show no attached protons in a DEPT-135 experiment.

Synthetic Integration: Utilizing the Scaffold in Medicinal Chemistry

Because 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride contains both a nucleophilic secondary amine and an electrophilic carboxylic acid, it must be selectively protected before being used in amide coupling libraries.

Protocol 3: N-Boc Protection Workflow
  • Step 1: Suspension. Suspend 219.71 mg (1.0 mmol) of the HCl salt in a 1:1 mixture of 1,4-dioxane and water (10 mL).

    • Causality: The mixed solvent system bridges the solubility gap between the highly polar hydrochloride salt and the lipophilic Boc-anhydride reagent.

  • Step 2: Freebasing. Add 265 mg of Sodium Carbonate (Na₂CO₃) (2.5 mmol, 2.5 eq).

    • Causality: Exactly 1.0 equivalent is consumed to neutralize the HCl salt, generating the active free amine. The remaining 1.5 equivalents buffer the solution to an alkaline pH, preventing the amine from re-protonating and ensuring it remains a potent nucleophile.

  • Step 3: Protection. Cool to 0°C. Add 261 mg of Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 1.2 eq) dropwise. Stir and allow to warm to room temperature over 4 hours.

  • Step 4: Workup. Acidify the aqueous layer to pH 3 using 1M KHSO₄, then extract with Ethyl Acetate (3 × 15 mL).

    • Causality: Acidification is strictly required to protonate the carboxylic acid group, rendering the newly formed N-Boc-amino acid neutrally charged so it partitions into the organic layer.

  • Validation: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting material (free amine) will stain deep purple. The reaction is complete (self-validated) when the baseline purple spot disappears entirely, indicating full consumption of the secondary amine.

Workflow Visualization

The following diagram illustrates the logical progression of integrating this specific molecular weight building block into a broader drug discovery pipeline.

G A 2-Azaspiro[4.5]decane-4-carboxylic acid HCl (MW: 219.71 g/mol) B Step 1: Freebasing & Amine Protection (e.g., Boc) A->B Base addition C Step 2: Amide Coupling (HATU/DIPEA) B->C Scaffold derivatization D Step 3: High-Throughput Screening (HTS) C->D Library generation E Step 4: Lead Optimization (Fsp3 & 3D Tuning) D->E Hit identification F Preclinical Candidate (High sp3 Character) E->F Pharmacokinetic profiling

Workflow integrating 2-Azaspiro[4.5]decane-4-carboxylic acid HCl into a drug discovery pipeline.

References

  • Kemix Pty Ltd. "2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride". Source: kemix.com.au. URL:[Link]

  • ACS Publications. "Spirocyclic Scaffolds in Medicinal Chemistry". Source: acs.org. URL: [Link]

  • ACS Publications. "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection". Source: acs.org. URL: [Link]

  • NIH PMC. "Synthetic Routes to Approved Drugs Containing a Spirocycle". Source: nih.gov. URL:[Link]

Sources

Exploratory

Technical Guide & Safety Data Sheet (SDS): 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Executive Summary & Structural Significance In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is a critical strategy for improving drug effica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is a critical strategy for improving drug efficacy and safety. 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a highly versatile building block that exemplifies this paradigm shift.

Spirocyclic scaffolds are increasingly utilized to increase the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate (1)[1]. This structural "escape from flatland" significantly improves the three-dimensional topological diversity of the molecule (2)[2]. By reducing π-π stacking interactions, spirocycles often lead to enhanced aqueous solubility, reduced off-target protein binding, and superior overall pharmacokinetic profiles compared to their flat heteroaromatic counterparts (3)[3].

As a Senior Application Scientist, I have structured this guide to provide researchers with an authoritative, self-validating framework for the physicochemical profiling, safe handling, and synthetic application of this specific spirocyclic amine salt.

Physicochemical Profiling & Chemical Identity

The physical and chemical properties of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride dictate its handling requirements and synthetic utility.

ParameterSpecification
Chemical Name 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
CAS Number 251461-68-4[4]
Molecular Formula C₁₀H₁₈ClNO₂[4]
Molecular Weight 219.71 g/mol [4]
SMILES Cl.O=C(O)C1CNCC21CCCCC2[4]
Purity ≥95% (Standard commercial grade)[4]
Physical Form Solid powder

Expert Causality Insight: Why is this compound supplied as a hydrochloride (HCl) salt rather than a free base? Aliphatic secondary amines are prone to atmospheric oxidation and can act as nucleophiles in unwanted side reactions. The HCl salt protonates the secondary amine, rendering it chemically inert during storage, significantly reducing hygroscopicity, and extending the shelf-life of the carboxylic acid moiety by preventing auto-catalytic degradation.

Hazard Identification & Safety Data (SDS Core)

While spirocyclic aliphatic amino acids are generally not highly toxic, the presence of the hydrochloride salt and the fine powder form require strict adherence to standard laboratory safety protocols.

  • GHS Classification:

    • Skin Irritation (Category 2): H315 - Causes skin irritation.

    • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Signal Word: WARNING

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a lab coat. Weighing must be performed inside a certified chemical fume hood or localized exhaust ventilation system to prevent inhalation of aerosolized dust.

  • Spill Management: Do not sweep dry powder. Dampen the spill with a 10% isopropanol/water solution to suppress dust, wipe up with absorbent inert material, and dispose of in a sealed hazardous waste container.

Experimental Workflows & Protocols

Protocol: Safe Reconstitution and Storage

To utilize this compound in biological assays or downstream synthesis, it must be properly dissolved and stored to prevent degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the desiccated vial from 2-8°C storage and allow it to equilibrate to room temperature (20-25°C) for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to rapidly condense on the powder. Because the HCl salt is highly soluble in water, this moisture will cause the powder to clump, accelerating degradation and making accurate gravimetric weighing impossible.

  • Gravimetric Transfer: Using an anti-static micro-spatula, weigh the desired mass into a sterile, amber glass vial.

  • Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Causality: DMSO is chosen because its high dielectric constant effectively solvates the polar hydrochloride salt while its organic nature dissolves the hydrophobic cyclohexane spiro-ring.

  • Agitation: Vortex the suspension for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

  • Self-Validation Check: Hold the vial against a strong light source. The solution must be completely optically clear. Any residual turbidity indicates incomplete dissolution. If turbid, do not proceed to filtration; add DMSO in 10% increments and re-sonicate to prevent loss of the Active Pharmaceutical Ingredient (API) on the filter membrane.

  • Sterile Filtration & Storage: Pass the clear solution through a 0.22 µm PTFE syringe filter. Aliquot into single-use volumes and store at -20°C.

HandlingWorkflow A 1. Solid Storage 2-8°C, Desiccated B 2. Weighing Fume Hood + PPE A->B C 3. Solvent Addition DMSO or Buffer B->C D 4. Dissolution Vortex / Sonicate C->D E 5. Filtration 0.22 µm PTFE D->E F 6. Aliquot & Freeze Store at -20°C E->F

Workflow for the safe handling, dissolution, and storage of spirocyclic amine salts.

Protocol: Synthetic Utility & Amide Coupling

A common application for this building block is coupling its carboxylic acid to an external primary or secondary amine to generate a target drug scaffold.

Expert Insight (Critical): Because 2-azaspiro[4.5]decane-4-carboxylic acid is an aliphatic amino acid, it possesses both a nucleophilic secondary amine (at the 2-position) and an electrophilic carboxylic acid (at the 4-position). Direct addition of coupling reagents (e.g., HATU, EDC) without prior orthogonal protection of the secondary amine will result in rapid, uncontrolled self-condensation (oligomerization). You must protect the 2-aza position (e.g., using Boc₂O) before attempting to activate the carboxylic acid.

Step-by-Step Methodology (Assuming N-Boc Protection):

  • Neutralization: Dissolve the N-Boc protected spirocyclic acid in anhydrous DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The excess bulky base (DIPEA) acts as a non-nucleophilic proton scavenger, ensuring the reaction environment remains basic without competing for the activated ester.

  • Activation: Add 1.1 equivalents of HATU and stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester intermediate, minimizing epimerization at the chiral center (if applicable).

  • Nucleophilic Addition: Add 1.2 equivalents of the target amine nucleophile. Stir for 2-4 hours.

  • Self-Validation Check: Monitor the pH of the reaction mixture by spotting 1 µL onto wet pH indicator paper. The reaction must remain basic (pH ~8-9) to ensure the incoming amine remains unprotonated and nucleophilic. If the pH drops below 7, add DIPEA in 0.5 eq increments.

CouplingPathway N1 Spirocyclic HCl Salt (Starting Material) N2 DIPEA / TEA (Neutralization) N1->N2 Free Base Formation N3 HATU / EDC (Activation) N2->N3 N4 Active Ester Intermediate N3->N4 Carboxyl Activation N6 Spirocyclic Amide (Target Scaffold) N4->N6 N5 Amine Nucleophile (Coupling Partner) N5->N6 Nucleophilic Attack

Reaction pathway for amide bond formation using the spirocyclic carboxylic acid.

References

  • EnamineStore: 2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride (Chemical Properties & Identifiers). Source: EnamineStore.
  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: ACS Publications.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: Taylor & Francis.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Source: PMC (National Institutes of Health).

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Applications of 2-Azaspiro[4.5]decane-4-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, imparting a unique three-dimensional architecture that has proven in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, imparting a unique three-dimensional architecture that has proven invaluable in the design of novel therapeutics. This guide provides an in-depth review of the synthesis and diverse applications of 2-azaspiro[4.5]decane-4-carboxylic acid and its derivatives, with a focus on their utility in targeting key players in the central nervous system (CNS) and inflammatory pathways.

The 2-Azaspiro[4.5]decane Scaffold: A Gateway to Diverse Biological Targets

The rigid, spirocyclic nature of the 2-azaspiro[4.5]decane system offers a distinct advantage in drug design by constraining the conformational flexibility of molecules. This can lead to enhanced binding affinity and selectivity for a variety of biological targets. This scaffold has been successfully employed to develop potent and selective modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes, demonstrating its broad therapeutic potential.

Synthetic Strategies: Building the Core

The construction of the 2-azaspiro[4.5]decane ring system can be achieved through various synthetic routes. A common and effective approach involves the initial construction of a suitable piperidine precursor followed by a spirocyclization step.

General Synthesis of 2-Azaspiro[4.5]decane-4-carboxylic Acid

A plausible and efficient synthesis of the parent compound, 2-azaspiro[4.5]decane-4-carboxylic acid, can be achieved through a multi-step sequence starting from readily available materials. This process involves the formation of the corresponding ethyl ester, followed by hydrolysis.

This protocol outlines a potential route for the synthesis of the ethyl ester intermediate.

Step 1: Synthesis of Diethyl 2-cyanocyclohexane-1,1-dicarboxylate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add diethyl malonate.

  • Cool the mixture in an ice bath and add 1-cyanocyclohexene dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Neutralize the reaction with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Step 2: Decarboxylation to Ethyl 2-cyanocyclohexane-1-carboxylate

  • Heat the diethyl 2-cyanocyclohexane-1,1-dicarboxylate with a mixture of sulfuric acid and water.

  • Maintain the temperature to effect decarboxylation, monitoring the reaction by gas evolution.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the monoester.

Step 3: Reduction and Cyclization to Ethyl 2-Azaspiro[4.5]decane-4-carboxylate

  • In a high-pressure autoclave, dissolve the ethyl 2-cyanocyclohexane-1-carboxylate in ethanol.

  • Add a catalytic amount of Raney nickel.

  • Pressurize the autoclave with hydrogen gas and heat the reaction mixture.

  • After the reaction is complete (monitored by TLC or GC), cool the autoclave, filter the catalyst, and concentrate the filtrate.

  • The resulting product is the desired ethyl 2-azaspiro[4.5]decane-4-carboxylate, which can be purified by chromatography.

  • Dissolve the ethyl 2-azaspiro[4.5]decane-4-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Reflux the mixture for several hours, monitoring the progress of the reaction by TLC.[1]

  • After completion, cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The product, 2-azaspiro[4.5]decane-4-carboxylic acid, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent.

  • Dry the organic extracts and remove the solvent under reduced pressure to yield the final product.

Applications in Neuropharmacology

Derivatives of 2-azaspiro[4.5]decane-4-carboxylic acid have shown significant promise in the treatment of various neurological and psychiatric disorders. Their ability to modulate key neurotransmitter systems underscores their therapeutic potential.

GABA Uptake Inhibition: An Anticonvulsant Strategy

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The termination of GABAergic signaling is primarily mediated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission and producing an anticonvulsant effect.

Several 2-azaspiro[4.5]decane derivatives have been identified as potent and selective GABA uptake inhibitors.[2] These compounds act as conformationally restricted analogues of GABA.[2] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the nitrogen atom and the overall stereochemistry of the molecule are crucial for activity.[2]

The diagram below illustrates the role of GATs in the synaptic cleft and how their inhibition by 2-azaspiro[4.5]decane derivatives enhances GABAergic signaling.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1_pre GAT1 GABA->GAT1_pre Reuptake GABA_R GABA Receptor GABA->GABA_R Binding Inhibitor 2-Azaspiro[4.5]decane Derivative Inhibitor->GAT1_pre Inhibition Cl_channel Cl- Channel GABA_R->Cl_channel Opening Hyperpolarization Hyperpolarization

Caption: Inhibition of GABA transporter (GAT1) by 2-azaspiro[4.5]decane derivatives.

The anticonvulsant properties of these derivatives have been evaluated in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Compound IDTest ModelED₅₀ (mg/kg)Reference
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dioneMES (mice)>300[3]
N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dioneMES (mice)>300[3]
N-(3-methylpyridine-2-yl)-2-azaspiro[4.5]decane-1,3-dioneMES (mice)100[4]
N-(4-methylpyridine-2-yl)-2-azaspiro[4.5]decane-1,3-dioneMES (mice)100[4]
Modulation of Muscarinic M1 Receptors: A Target for Cognitive Enhancement

Muscarinic acetylcholine M1 receptors play a critical role in learning and memory processes.[5] Agonists of the M1 receptor are being investigated as potential treatments for the cognitive deficits associated with Alzheimer's disease and schizophrenia.[5][6] Certain 2-azaspiro[4.5]decane derivatives have emerged as potent and selective M1 muscarinic receptor agonists.[4] These compounds have been shown to stimulate phosphoinositide hydrolysis in hippocampal slices, a key downstream signaling event of M1 receptor activation.[7]

The following diagram depicts the signaling cascade initiated by the activation of M1 muscarinic receptors.

M1_Receptor_Signaling Agonist 2-Azaspiro[4.5]decane Agonist M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Cognitive Enhancement) PKC->Cellular_Response Phosphorylates Targets Leading to

Caption: M1 muscarinic receptor signaling pathway activated by 2-azaspiro[4.5]decane agonists.

Compound IDTargetBinding Affinity (Kᵢ, nM)Reference
2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dioneM1 Receptor180[2]
YM796M1 Receptor(micromolar range)[7]
YM954M1 Receptor(micromolar range)[7]
Sigma-1 Receptor Modulation: A Novel Approach for Neuroprotection

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] It is involved in regulating cellular stress responses and has emerged as a promising target for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.[4][8] Several 2-azaspiro[4.5]decane derivatives have demonstrated high affinity for the sigma-1 receptor.[4]

Unlike classical receptor-ligand interactions, the binding of ligands to the sigma-1 receptor is thought to modulate its chaperone activity, influencing protein folding and cellular homeostasis. This can lead to neuroprotective effects by mitigating cellular stress.

Sigma1_Receptor_Mechanism cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor Misfolded_Protein Misfolded Protein Sigma1R->Misfolded_Protein Acts as Chaperone Ligand 2-Azaspiro[4.5]decane Ligand Ligand->Sigma1R Binds & Modulates Correctly_Folded_Protein Correctly Folded Protein Misfolded_Protein->Correctly_Folded_Protein Refolding Neuroprotection Neuroprotection Correctly_Folded_Protein->Neuroprotection Leads to

Caption: Proposed mechanism of action of sigma-1 receptor modulators.

Compound IDTargetBinding Affinity (Kᵢ, nM)Reference
Representative Azaspiro[4.5]decane DerivativeSigma-1 Receptor5.4[9]

Applications in Inflammatory Diseases

The versatility of the 2-azaspiro[4.5]decane scaffold extends beyond the CNS, with derivatives showing promise in the treatment of inflammatory conditions.

TYK2/JAK1 Inhibition: A Dual-Target Approach to Inflammation

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, which is central to the inflammatory response.[10] Tyrosine kinase 2 (TYK2) and JAK1 are key components of the signaling pathways for several pro-inflammatory cytokines, including interferons and various interleukins.[10] Dual inhibition of TYK2 and JAK1 is therefore an attractive strategy for the treatment of autoimmune and inflammatory diseases.

Recently, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1.[11] One lead compound demonstrated excellent potency and significant anti-inflammatory efficacy in a preclinical model of ulcerative colitis.[11]

The diagram below illustrates how dual inhibition of TYK2 and JAK1 can block pro-inflammatory cytokine signaling.

TYK2_JAK1_Inhibition Cytokine Pro-inflammatory Cytokine (e.g., IFN, ILs) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Inhibitor 2-Azaspiro[4.5]decane Inhibitor Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Inhibition of the TYK2/JAK1 signaling pathway by 2-azaspiro[4.5]decane derivatives.

Compound IDTargetIC₅₀ (nM)Reference
Compound 48TYK26[11]
Compound 48JAK137[11]

Future Directions

The 2-azaspiro[4.5]decane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Further Optimization: Fine-tuning the substituents on the spirocyclic core to enhance potency, selectivity, and pharmacokinetic properties.

  • Novel Targets: Exploring the potential of this scaffold to modulate other biological targets implicated in various diseases.

  • Chiral Synthesis: Developing more efficient and scalable enantioselective synthetic routes to access specific stereoisomers, which often exhibit different pharmacological profiles.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.

The diverse biological activities exhibited by derivatives of 2-azaspiro[4.5]decane-4-carboxylic acid highlight the power of this scaffold in medicinal chemistry. As our understanding of the molecular basis of disease deepens, this versatile chemical entity is poised to play an even more significant role in the development of next-generation therapeutics.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake Inhibitors. PubMed. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed. [Link]

  • Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. PubMed. [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][11] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. PMC. [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • hydrolysis of carboxylic ester. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC. [Link]

  • The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. PMC. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • 2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid. NextSDS. [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • [ - Spiro[4.5]decan-7-one, 9,9-dimethyl. Organic Syntheses Procedure. [Link]

  • Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses. eScholarship. [Link]

  • Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate. [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]-0067/23/3/1844)

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Protocols & Analytical Methods

Method

Scale-Up Synthesis of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride: An Application Note and Protocol

Abstract This comprehensive guide details a robust and scalable synthetic route for the preparation of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride, a valuable spirocyclic amino acid for pharmaceutical research...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route for the preparation of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride, a valuable spirocyclic amino acid for pharmaceutical research and drug development. The presented four-step synthesis is designed for multigram to kilogram scale production, prioritizing safety, cost-effectiveness, and high purity of the final product. The chosen strategy involves the formation of a spiro-hydantoin intermediate via the Bucherer-Bergs reaction, followed by hydrolysis and deprotection. This application note provides a detailed, step-by-step protocol, explains the rationale behind experimental choices, and includes safety considerations for large-scale manufacturing.

Introduction: The Significance of Spirocyclic Scaffolds

In modern drug discovery, there is a continuous drive to explore novel chemical space beyond traditional flat, aromatic structures. Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, offer a unique three-dimensional architecture that can lead to improved pharmacological properties. The rigid conformation of spirocycles can enhance binding affinity and selectivity to biological targets, as well as improve metabolic stability and pharmacokinetic profiles.

2-Azaspiro[4.5]decane-4-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Its constrained piperidine and cyclopentane rings provide a defined spatial arrangement of functional groups, making it an attractive scaffold for medicinal chemists. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations and biological assays. This guide provides a practical and scalable synthesis route to enable its broader application in research and development.

Strategic Approach to a Scalable Synthesis

The primary challenge in developing a scale-up synthesis is to devise a route that is not only high-yielding but also safe, economical, and reproducible on a large scale. Several synthetic strategies were considered for the construction of the 2-Azaspiro[4.5]decane-4-carboxylic acid core.

The chosen approach commences with the readily available and inexpensive starting material, cyclohexane-1,4-dione. A key strategic decision is the utilization of the Bucherer-Bergs reaction to introduce the amino acid functionality. This multicomponent reaction offers several advantages for scale-up, including operational simplicity and the formation of a stable, crystalline hydantoin intermediate, which is often easier to purify on a large scale compared to the corresponding aminonitrile from a direct Strecker synthesis.

The overall synthetic pathway can be summarized in four main stages:

  • Monoketalization: Selective protection of one carbonyl group of cyclohexane-1,4-dione.

  • Bucherer-Bergs Hydantoin Synthesis: Formation of the spiro-hydantoin from the monoketal.

  • Hydantoin Hydrolysis: Conversion of the spiro-hydantoin to the corresponding spiro-amino acid.

  • Deprotection and Salt Formation: Removal of the ketal protecting group and formation of the final hydrochloride salt.

This route avoids the use of highly pressurized gases and offers straightforward purification steps, making it amenable to standard industrial equipment.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route for 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride.

Synthetic_Pathway start Cyclohexane-1,4-dione step1 1,4-Dioxaspiro[4.5]decan-8-one start->step1 Ethylene glycol, p-TsOH step2 Spiro[imidazolidine-4,8'-[1,4]dioxaspiro[4.5]decane]-2,5-dione step1->step2 KCN, (NH4)2CO3 step3 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid step2->step3 Ba(OH)2, H2O step4 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride step3->step4 aq. HCl

Caption: Proposed four-step synthesis of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves the use of potassium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. An appropriate cyanide antidote kit should be readily available. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, must be worn at all times.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Rationale: The selective protection of one ketone group is crucial to ensure the regioselectivity of the subsequent Bucherer-Bergs reaction. Ethylene glycol is a common and cost-effective protecting group for ketones, forming a stable 1,3-dioxolane (ketal). p-Toluenesulfonic acid (p-TsOH) is an effective and easily handled acidic catalyst for this transformation.

Reagent/SolventMolecular WeightQuantityMoles
Cyclohexane-1,4-dione112.13 g/mol 1.00 kg8.92 mol
Ethylene glycol62.07 g/mol 610 mL11.0 mol
p-Toluenesulfonic acid monohydrate190.22 g/mol 42.5 g0.22 mol
Toluene-5.0 L-

Procedure:

  • To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add cyclohexane-1,4-dione (1.00 kg, 8.92 mol), ethylene glycol (610 mL, 11.0 mol), p-toluenesulfonic acid monohydrate (42.5 g, 0.22 mol), and toluene (5.0 L).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.

Expected Yield: 85-95%

Step 2: Bucherer-Bergs Synthesis of Spiro[imidazolidine-4,8'-[1][2]dioxaspiro[4.5]decane]-2,5-dione

Rationale: The Bucherer-Bergs reaction is a one-pot synthesis of a hydantoin from a ketone, cyanide, and ammonium carbonate.[1][2] This reaction proceeds via the in-situ formation of an aminonitrile, which then cyclizes to the hydantoin. This method is well-suited for large-scale production due to its simplicity and the crystalline nature of the product, which facilitates isolation and purification.

Reagent/SolventMolecular WeightQuantityMoles
1,4-Dioxaspiro[4.5]decan-8-one156.18 g/mol 1.00 kg6.40 mol
Potassium cyanide65.12 g/mol 500 g7.68 mol
Ammonium carbonate96.09 g/mol 1.85 kg19.2 mol
Ethanol-4.0 L-
Water-4.0 L-

Procedure:

  • Caution: Potassium cyanide is highly toxic. Perform this reaction in a well-ventilated fume hood.

  • In a 20 L jacketed reactor equipped with a mechanical stirrer and a reflux condenser, dissolve potassium cyanide (500 g, 7.68 mol) and ammonium carbonate (1.85 kg, 19.2 mol) in a mixture of water (4.0 L) and ethanol (4.0 L).

  • Warm the mixture to 50-60 °C with stirring until all solids have dissolved.

  • Add 1,4-Dioxaspiro[4.5]decan-8-one (1.00 kg, 6.40 mol) to the reaction mixture.

  • Seal the reactor and continue to heat at 60 °C for 24-48 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C in an ice bath. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water (3 x 2 L), and then with cold ethanol (2 x 1 L).

  • Dry the solid under vacuum at 50-60 °C to a constant weight to obtain the spiro-hydantoin as a white to off-white crystalline solid.

Expected Yield: 75-85%

Step 3: Hydrolysis of Spiro[imidazolidine-4,8'-[1][2]dioxaspiro[4.5]decane]-2,5-dione

Rationale: The hydrolysis of the hydantoin ring to the corresponding amino acid is typically achieved under basic conditions. Barium hydroxide is often used for this transformation as it forms an insoluble barium carbonate precipitate, which can be easily removed by filtration, simplifying the workup.[3]

Reagent/SolventMolecular WeightQuantityMoles
Spiro-hydantoin226.23 g/mol 1.00 kg4.42 mol
Barium hydroxide octahydrate315.46 g/mol 4.20 kg13.3 mol
Water-10 L-
Sulfuric acid (conc.)-As needed-

Procedure:

  • In a 20 L reactor, suspend the spiro-hydantoin (1.00 kg, 4.42 mol) and barium hydroxide octahydrate (4.20 kg, 13.3 mol) in water (10 L).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 48-72 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Carefully add concentrated sulfuric acid to the stirred mixture to precipitate barium sulfate until the pH of the solution is approximately 7. Caution: The addition of acid is exothermic.

  • Filter the hot solution to remove the barium sulfate precipitate. Wash the filter cake with hot water (2 x 1 L).

  • Combine the filtrate and washings and concentrate under reduced pressure to a smaller volume (approximately 2-3 L).

  • Cool the concentrated solution to 0-5 °C to crystallize the amino acid.

  • Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.

Expected Yield: 60-75%

Step 4: Deprotection and Formation of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Rationale: The final step involves the acidic hydrolysis of the ketal protecting group and the formation of the hydrochloride salt. Aqueous hydrochloric acid serves both as the deprotection reagent and the source of the chloride counterion.

Reagent/SolventMolecular WeightQuantityMoles
Protected amino acid201.25 g/mol 500 g2.48 mol
Hydrochloric acid (6 M)-2.5 L-
Isopropanol-As needed-

Procedure:

  • In a 5 L flask, dissolve the protected amino acid (500 g, 2.48 mol) in 6 M aqueous hydrochloric acid (2.5 L).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, or until the deprotection is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove most of the water and excess HCl.

  • Add isopropanol (1 L) to the residue and concentrate again. Repeat this process twice to azeotropically remove residual water.

  • The resulting solid is triturated with diethyl ether or a mixture of isopropanol and diethyl ether to induce crystallization.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum at 40-50 °C to afford 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride as a white crystalline solid.

Expected Yield: 90-98%

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the production of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride. By employing the robust Bucherer-Bergs reaction and readily available starting materials, this protocol is suitable for the synthesis of multi-kilogram quantities of the target compound. The straightforward workup and purification procedures at each step are designed to be compatible with standard industrial chemical processing equipment. This detailed guide should enable researchers and drug development professionals to access this valuable spirocyclic amino acid for their ongoing research endeavors.

References

  • Bucherer, H. T.; Steiner, W. Über die Bildung von Hydantoinen aus den Cyanhydrinen von Aldehyden und Ketonen. J. Prakt. Chem.1934, 140, 291–316.
  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46 (3), 403–470. [Link]

  • Lentini, G.; et al. Synthesis of non-protein amino acids derived from spirohydantoins. Arkivoc2008 , (xi), 259-268. [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.

Sources

Application

Application Note: Utilizing 2-Azaspiro[4.5]decane-4-carboxylic Acid as a Rigid Scaffold in Medicinal Chemistry

Executive Summary Modern drug discovery is increasingly moving away from planar, aromatic structures toward complex, three-dimensional architectures—a paradigm shift often referred to as the "escape from flatland." Incor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern drug discovery is increasingly moving away from planar, aromatic structures toward complex, three-dimensional architectures—a paradigm shift often referred to as the "escape from flatland." Incorporating spirocyclic scaffolds into drug candidates significantly increases the fraction of sp3-hybridized carbons (Fsp3), which correlates with improved clinical success rates[1]. 2-Azaspiro[4.5]decane-4-carboxylic acid is a highly versatile, rigid building block that allows medicinal chemists to precisely control the spatial orientation of pharmacophores. This application note details the structural rationale, physicochemical benefits, and validated synthetic protocols for integrating this scaffold into hit-to-lead optimization workflows.

Scientific Rationale: The Spirocyclic Advantage

Overcoming the Limitations of Planarity

Historically, medicinal chemistry libraries were dominated by flat, sp2-rich heterocycles (e.g., piperazines, anilines) due to their ease of synthesis via cross-coupling reactions. However, these planar scaffolds often suffer from poor aqueous solubility, high vulnerability to oxidative metabolism, and promiscuous binding profiles that lead to off-target toxicities, such as hERG channel inhibition[1].

The Role of 2-Azaspiro[4.5]decane-4-carboxylic Acid

Spirocycles—structures where two rings are linked by a single common quaternary carbon—solve many of these liabilities. The 2-azaspiro[4.5]decane core features a saturated nitrogen-containing ring (pyrrolidine-like) spiro-fused to a cyclohexane ring.

  • Conformational Locking: The spiro-quaternary center restrains the conformational flexibility of the molecule. This pre-organizes the functional groups (exit vectors) into a favored orientation, reducing the entropic penalty upon target binding and drastically improving receptor selectivity[2].

  • Dual Exit Vectors: The scaffold provides two orthogonal points for functionalization: the secondary amine (position 2) and the carboxylic acid (position 4). This allows for rapid, multidirectional exploration of chemical space[3].

  • Historical Validation: Conformationally restricted 2-azaspiro[4.5]decane carboxylates have been successfully utilized as potent γ -aminobutyric acid (GABA) analogs and uptake inhibitors, proving their viability in interacting with complex central nervous system (CNS) targets[4].

Mechanism cluster_planar Planar Scaffold Liability cluster_spiro Spirocyclic Scaffold Advantage P1 High Conformational Flexibility P2 High Entropic Penalty upon Binding P1->P2 P3 Off-Target Interactions (e.g., hERG) P2->P3 S1 Rigid, 3D Conformation (High Fsp3) S2 Pre-organized Exit Vectors S1->S2 S3 High Target Affinity & Selectivity S2->S3

Mechanistic causality: How spirocyclic rigidity overcomes planar scaffold limits.

Physicochemical Profiling

Replacing a planar core with the 2-azaspiro[4.5]decane scaffold predictably modulates several critical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. The table below summarizes the causal relationships between the scaffold's structure and its physicochemical profile.

Table 1: Comparative Physicochemical Impact of Spirocyclic Integration

ParameterPlanar Scaffold (e.g., Piperazine/Aryl)Spirocyclic Scaffold (2-Azaspiro[4.5]decane)Mechanistic CausalityFsp3 (Fraction of sp3 carbons)Low (< 0.3)High (> 0.7)Introduction of a spiro-quaternary carbon and saturated rings increases 3D complexity[2].Aqueous SolubilityOften poor ( π π stacking)Significantly improvedDisruption of crystal lattice packing energy due to 3D shape prevents aggregation[3].Metabolic StabilitySusceptible to CYP450 oxidationEnhanced stabilityLack of planar, electron-rich aromatic sites reduces vulnerability to oxidative metabolism[1].Target SelectivityPromiscuous bindingHighly selectiveRigidified exit vectors pre-organize the pharmacophore, reducing entropic penalty upon binding[1].hERG LiabilityHigh (basic amines on planar cores)ReducedSteric bulk around the basic amine disrupts the planar pharmacophore required for hERG channel blockade[1].

Experimental Workflows & Protocols

To effectively utilize 2-azaspiro[4.5]decane-4-carboxylic acid in library synthesis, it is typically employed as its N-Boc protected derivative: 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid . The following protocols provide a self-validating system for functionalizing both exit vectors.

Workflow A 2-Azaspiro[4.5]decane- 4-carboxylic acid (Boc-protected) B Amide Coupling (HATU, DIPEA) A->B R-NH2 C Boc Deprotection (TFA / DCM) B->C Intermediate D N-Derivatization (Reductive Amination) C->D Free Amine E Lead Compound (High Fsp3, Rigidified) D->E Final Product

Workflow for derivatizing the 2-azaspiro[4.5]decane-4-carboxylic acid scaffold.

Protocol 1: Amide Coupling at the 4-Carboxylic Acid Position

Causality & Rationale: The 4-position of the 2-azaspiro[4.5]decane system is sterically hindered due to the adjacent spiro-quaternary center. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. Utilizing HATU (a uronium-based coupling reagent) with a non-nucleophilic base (DIPEA) provides superior activation kinetics via the formation of a highly reactive 7-aza-OBt ester intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.5 equiv, 0.75 mmol). Stir the mixture at room temperature for 15 minutes. Crucial Step: Pre-activation is mandatory for sterically hindered carboxylic acids to ensure complete active ester formation before the amine is introduced.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M−H]− ) and the appearance of the desired product mass ( [M+H]+ ) validates coupling completion.

  • Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (to remove acidic impurities and HOAt byproducts), 1M HCl (to remove unreacted amine), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection and N-Derivatization (Reductive Amination)

Causality & Rationale: Once the 4-position is secured, the N-Boc group must be removed to unmask the secondary amine. A mild acidic cleavage (TFA/DCM) is preferred over harsh acids (e.g., neat HCl) to prevent potential hydrolysis of the newly formed amide bond. Subsequent reductive amination allows for the introduction of diverse lipophilic or polar groups to fine-tune the scaffold's LogD[5].

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate from Protocol 1 in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) (5.0 mL total volume) at 0 °C.

  • Cleavage: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation: Perform TLC analysis (eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. The appearance of a highly polar, bright pink/purple spot confirms the presence of the unmasked secondary amine.

  • Evaporation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA, yielding the amine as a TFA salt.

  • Reductive Amination: Dissolve the crude amine salt in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add the desired aldehyde (1.2 equiv) and Triethylamine (1.5 equiv, to neutralize the TFA salt). Stir for 30 minutes to allow iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 equiv) in portions. Stir at room temperature for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and extract with DCM (3 x 10 mL). Wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography to yield the final rigidified lead compound.

Sources

Method

Application Note: N-Boc Protection Strategies for 2-Azaspiro[4.5]decane-4-carboxylic Acid HCl

Introduction & Chemical Context 2-Azaspiro[4.5]decane-4-carboxylic acid is a highly valuable spirocyclic building block in modern medicinal chemistry and drug development. It offers unique conformational rigidity, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Azaspiro[4.5]decane-4-carboxylic acid is a highly valuable spirocyclic building block in modern medicinal chemistry and drug development. It offers unique conformational rigidity, which is frequently leveraged to improve the pharmacokinetic properties and target-binding affinities of active pharmaceutical ingredients (APIs). Because the molecule is typically supplied as a hydrochloride salt (CAS: 251461-68-4) to ensure shelf stability ([1]), its integration into complex synthetic pipelines—such as solid-phase peptide synthesis (SPPS)—requires robust orthogonal protection.

The tert-butyloxycarbonyl (Boc) group is the industry standard for masking secondary amines. It is favored for its exceptional stability under basic conditions and catalytic hydrogenation, as well as its orthogonality to other protecting groups, allowing for facile removal via mild acidolysis with trifluoroacetic acid (TFA) or HCl ([2]).

Mechanistic Causality & Experimental Design

The conversion of 2-azaspiro[4.5]decane-4-carboxylic acid HCl to its N-Boc derivative (CAS: 1955547-53-1) ([3]) presents specific physicochemical challenges that dictate the experimental design:

  • Zwitterion Solubilization & Biphasic Kinetics: Amino acids are highly polar. A mixed organic-aqueous solvent system (e.g., 1,4-Dioxane/Water) is essential ([4]). The aqueous layer dissolves the polar amino acid salt and inorganic base, while the organic layer solubilizes the lipophilic di-tert-butyl dicarbonate (Boc2O).

  • Neutralization and Carboxylate Masking: The addition of an inorganic base (NaOH) serves a dual purpose. First, it neutralizes the ammonium hydrochloride salt to liberate the nucleophilic free amine. Second, it deprotonates the C4-carboxylic acid to form a carboxylate anion. This drastically increases aqueous solubility and decreases the electrophilicity of the carbonyl carbon, effectively preventing unwanted O-acylation or mixed anhydride formation by Boc2O ([5]).

  • Thermodynamic Driving Force: The nucleophilic attack of the free amine on Boc2O forms a tetrahedral intermediate. The subsequent collapse of this intermediate releases carbon dioxide (CO2) and tert-butanol, providing a strong, irreversible thermodynamic driving force for the reaction ([6]).

Mechanism Amine Free Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Elimination Elimination of CO2 & t-BuOH Intermediate->Elimination Collapse Product N-Boc Carbamate Elimination->Product

Mechanistic pathway of amine nucleophilic attack on Boc2O forming the stable carbamate.

Quantitative Data & Reagent Stoichiometry

To ensure complete conversion while minimizing side reactions, precise stoichiometric ratios must be maintained.

Table 1: Stoichiometric parameters for N-Boc protection.

ReagentMW ( g/mol )EquivalentsFunction
2-Azaspiro[4.5]decane-4-carboxylic acid HCl219.711.0Substrate
Di-tert-butyl dicarbonate (Boc2O)218.251.2Electrophile / Protecting Agent
Sodium Hydroxide (NaOH)40.002.5Base (Neutralizes HCl, deprotonates COOH)
1,4-Dioxane / Water (1:1 v/v)N/A10 volumesMixed Solvent System
1M Hydrochloric Acid (HCl)36.46As neededAcidification during workup (pH 2-3)

Experimental Protocol

Phase 1: Preparation and Neutralization
  • Dissolution: Suspend 2-azaspiro[4.5]decane-4-carboxylic acid HCl (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and DI water (approx. 10 mL per gram of substrate).

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Slowly add an aqueous solution of NaOH (2.5 eq) dropwise.

    • Causality: The first equivalent neutralizes the HCl salt; the second deprotonates the carboxylic acid; the 0.5 excess ensures the pH remains highly basic (>10) to maintain the free amine state and drive the reaction. The solution will clarify as the highly soluble sodium carboxylate salt forms.

Phase 2: Boc Protection
  • Electrophile Addition: Dissolve Boc2O (1.2 eq) in a minimal volume of 1,4-Dioxane. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Causality: Dropwise addition controls the exothermic release of CO2 and minimizes the background hydrolysis of Boc2O by the aqueous base.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir vigorously for 12-16 hours.

    • Self-Validation: Monitor progression via TLC (Ninhydrin stain). The reaction is complete when the primary amine spot (which stains purple/pink) is completely consumed.

Phase 3: Workup and Isolation
  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation at 35 °C) to remove the bulk of the 1,4-Dioxane.

    • Causality: Removing the organic solvent prevents the target molecule from partitioning into the organic phase prematurely during the subsequent washing step.

  • Aqueous Wash: Extract the remaining aqueous phase with Diethyl Ether or Hexanes (1 x 5 volumes). Discard the organic layer.

    • Causality: This removes unreacted Boc2O and non-polar byproducts (e.g., tert-butanol).

  • Acidification (Critical Step): Cool the aqueous layer to 0 °C. Carefully acidify to pH 2.0 - 3.0 using 1M HCl (or 10% KHSO4).

    • Causality: Acidification protonates the carboxylate back to the free carboxylic acid, rendering the N-Boc protected molecule lipophilic and insoluble in water, allowing for efficient organic extraction.

  • Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate (3 x 5 volumes). Combine the Ethyl Acetate layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate in vacuo to yield 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid as a solid.

Workflow Substrate 2-Azaspiro[4.5]decane-4-carboxylic acid HCl Solvent Dissolve in 1,4-Dioxane/H2O (1:1) Substrate->Solvent Base Add NaOH (2.5 eq) Neutralize HCl & Deprotonate COOH Solvent->Base Boc Add Boc2O (1.2 eq) Stir 12-16h at RT Base->Boc Evap Evaporate Dioxane Wash with Ether Boc->Evap Acidify Acidify to pH 2-3 with 1M HCl Evap->Acidify Extract Extract with EtOAc Dry & Concentrate Acidify->Extract Product N-Boc Protected Product Extract->Product

Step-by-step workflow for the N-Boc protection and isolation of the spirocyclic amino acid.

References

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride Source: Kemix Pty Ltd URL: [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-Azaspiro[4.5]decane-4-carboxylic Acid

Introduction & Mechanistic Grounding The integration of conformationally constrained unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Spirocyclic scaffolds, such as 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The integration of conformationally constrained unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Spirocyclic scaffolds, such as 2-azaspiro[4.5]decane-4-carboxylic acid , are highly valued for their rigid, three-dimensional architectures[1]. By locking the ϕ and ψ dihedral angles of the peptide backbone, these spiro-fused systems effectively induce stable secondary structures (e.g., Type II β -turns) and protect the resulting sequence from proteolytic degradation[2],[3].

However, incorporating 2-azaspiro[4.5]decane-4-carboxylic acid via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents severe steric and kinetic challenges[4]. The bulky spiro[4.5]decane core creates a heavily shielded microenvironment that drastically reduces both the electrophilicity of its activated carbonyl and the nucleophilicity of its secondary amine during subsequent elongation steps. Standard coupling reagents (e.g., DIC/HOBt) frequently fail, leading to sequence truncation or severe aggregation[5].

This application note details a field-proven, self-validating protocol engineered to overcome these steric barriers using highly reactive uronium salts (HATU/HOAt) and strategic colorimetric monitoring.

Experimental Logic & Decision Pathways

To successfully synthesize peptides containing this spirocycle, researchers must address two distinct mechanistic hurdles:

  • Coupling the Spiro-AA to the Resin-Bound Peptide: The spiro-carbonyl is sterically hindered. We utilize HATU in the presence of HOAt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, which undergoes aminolysis significantly faster than standard OBt esters due to a neighboring-group effect from the pyridine nitrogen.

  • Coupling the Subsequent AA to the Spiro-Amine: Once the spirocycle is deprotected, the resulting secondary amine is buried within the spiro-fusion. Coupling the next amino acid requires either symmetric anhydrides or microwave-assisted heating to force the acylation. Furthermore, standard Kaiser tests yield false negatives for secondary amines; therefore, Chloranil or TNBS tests must be employed for validation[5].

Steric_Logic Challenge Spiro[4.5]decane Steric Bulk Sol1 Shielded Carbonyl (Acylating Resin) Challenge->Sol1 Sol2 Shielded Secondary Amine (Next AA Coupling) Challenge->Sol2 Act1 Use HATU/HOAt (Forms OAt active ester) Sol1->Act1 Act2 Symmetric Anhydrides or Triphosgene Sol2->Act2 Microwave Microwave Heating (75°C) Act1->Microwave Act2->Microwave

Mechanistic decision tree for overcoming steric hindrance in spiro-AA coupling.

Reagent Preparation & Optimization Data

The quality of N,N-Dimethylformamide (DMF) is the most critical variable in this synthesis. Trace amines in degrading DMF will prematurely cleave Fmoc groups, ruining the sequence[6]. Always use strictly anhydrous, amine-free DMF (preferably stored over amine-scavenging resin packs).

Table 1: Coupling Efficiency Optimization for Spirocyclic AAs

Data represents typical conversion rates for coupling sterically hindered spiro-AAs onto a primary amine resin (0.1 mmol scale).

Coupling Reagent SystemEquivalents (AA/Reagent)Base (Equiv)Time / TempCoupling Efficiency (%)
DIC / HOBt3.0 / 3.0None2 h / 25°C< 40% (Fails)
HBTU / HOBt3.0 / 3.0DIPEA (6.0)4 h / 25°C~ 65%
HATU / HOAt 3.0 / 3.0 DIPEA (6.0) 4 h / 25°C > 95% (Optimal)
HATU / HOAt (Microwave)3.0 / 3.0DIPEA (6.0)15 min / 75°C> 98%

Step-by-Step Protocol

Phase 1: Resin Preparation and Initial Deprotection
  • Resin Swelling: Weigh 0.1 mmol of Rink Amide Resin (100–200 mesh) into a fritted reaction vessel. Swell in 5 mL of amine-free DMF for 1 hour with gentle agitation. Drain the solvent using nitrogen gas[6].

  • Fmoc Cleavage: Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes[6].

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 × 5 mL), followed by Dichloromethane (DCM) (3 × 5 mL), and finally DMF (3 × 5 mL).

Phase 2: Coupling Fmoc-2-Azaspiro[4.5]decane-4-carboxylic acid

Causality Check: We pre-activate the amino acid strictly for 3-5 minutes before adding it to the resin. Prolonged pre-activation of uronium salts can lead to guanidinylation of the resin-bound amine, permanently capping the peptide chain.

  • Activation: In a clean glass vial, dissolve 0.3 mmol (3 eq) of Fmoc-2-Azaspiro[4.5]decane-4-carboxylic acid, 0.3 mmol of HATU, and 0.3 mmol of HOAt in 3 mL of DMF.

  • Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Vortex for exactly 3 minutes. The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours. (If using a microwave peptide synthesizer, couple at 75°C for 15 minutes).

  • Drain and Wash: Drain the reaction mixture and wash the resin with DMF (5 × 5 mL).

Phase 3: Self-Validating Colorimetric Tests

Do not proceed without verifying coupling completion.

  • Kaiser Test (Primary Amine Check): Extract a few resin beads and place them in a glass culture tube. Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100°C for 3 minutes.

  • Interpretation:

    • Yellow/Colorless beads: Coupling is complete. Proceed to Phase 4.

    • Blue beads: Coupling is incomplete. Do not deprotect. Repeat Phase 2.

Phase 4: Elongation Past the Spirocycle

Causality Check: Deprotecting the spiro-AA exposes a secondary amine. The subsequent coupling is highly prone to aggregation[5].

  • Deprotect: Remove the Fmoc group from the spiro-AA using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly.

  • Couple Next AA: Activate the next Fmoc-AA using the same HATU/HOAt protocol. However, extend the coupling time to 12-24 hours, or utilize microwave assistance (75°C, 20 mins).

  • Validation (Chloranil Test): The Kaiser test will not work on the secondary spiro-amine. To test if the next AA coupled successfully, use the Chloranil test.

    • Add a few beads to a tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand at room temperature for 5 minutes.

    • Dark Green/Blue beads: Unreacted secondary amine (Incomplete coupling).

    • Yellow/Colorless beads: Successful coupling.

Phase 5: Global Cleavage
  • Following final sequence elongation and N-terminal deprotection, wash the resin with DCM (5 × 5 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water.

  • Add 4 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude spiro-peptide. Centrifuge, decant the ether, and dry the pellet for downstream LC-MS analysis and HPLC purification.

Workflow Visualization

SPPS_Workflow Resin Fmoc-Rink Amide Resin Preparation Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Activate Activate Spiro-AA (HATU / HOAt / DIPEA) Deprotect1->Activate Wash (DMF) Couple1 Couple Spiro-AA (Extended Time: 4-12 h) Activate->Couple1 Test1 Kaiser Test (Primary Amine Check) Couple1->Test1 Wash (DMF) Test1->Couple1 If Positive (Repeat) Deprotect2 Fmoc Deprotection of Spiro-AA Test1->Deprotect2 If Negative (Success) Couple2 Couple Next AA (Microwave / HATU) Deprotect2->Couple2 Wash (DMF) Test2 Chloranil Test (Secondary Amine Check) Couple2->Test2 Wash (DMF)

Workflow for SPPS incorporating sterically hindered spirocyclic amino acids.

References

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry–A European Journal, 19(12), 3807-3811.

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Zhang, K., et al. (2024). Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry.

  • BenchChem. 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid.

  • Baures, P. W., et al. (1997). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society, 119(42), 9927-9935.

Sources

Method

Functionalization of secondary amines in spirocyclic scaffolds

Application Note: Advanced Functionalization of Secondary Amines in Spirocyclic Scaffolds The "Escape from Flatland": Scientific Rationale In modern drug discovery, transitioning from planar aromatic rings to sp3 -rich,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization of Secondary Amines in Spirocyclic Scaffolds

The "Escape from Flatland": Scientific Rationale

In modern drug discovery, transitioning from planar aromatic rings to sp3 -rich, three-dimensional architectures is a proven strategy to improve physicochemical properties, reduce off-target toxicity, and enhance metabolic stability[1]. Spirocyclic scaffolds, particularly those containing secondary amines (e.g., spiro-piperidines, spiro-azetidines), offer rigid, predictable exit vectors for substituents.

However, the functionalization of secondary amines embedded within these spirocyclic cores is notoriously difficult. The inherent steric bulk at the spiro-junction often inhibits standard SN​2 alkylation, leading to unwanted E2 elimination, epimerization, or complete recovery of starting materials[1]. To functionalize these hindered amines without degrading the delicate spirocyclic core, advanced catalytic and redox-neutral methodologies must be employed.

Mechanistic Divergence in Amine Functionalization

To bypass steric and electronic limitations, application scientists rely on two primary mechanistic pathways:

  • Electrophilic Amination (Umpolung): Secondary amines are inherently nucleophilic. By converting the amine into an O-benzoyl hydroxylamine, the nitrogen becomes electrophilic. This polarity reversal enables transition-metal-catalyzed cross-coupling with nucleophilic organozinc reagents at room temperature[2].

  • Redox-Neutral α-C–H Functionalization: Instead of functionalizing the nitrogen directly, the adjacent α-carbon is activated. Utilizing a redox-neutral cascade, the amine is transiently converted to an iminium or azomethine ylide, which is subsequently trapped by a nucleophile without the need for harsh external oxidants[3].

G A Spirocyclic Secondary Amine (Target Scaffold) B Polarity Reversal (Umpolung) A->B Benzoyl Peroxide C α-C-H Activation (Redox-Neutral) A->C Aldehyde + Catalyst D O-Benzoyl Hydroxylamine (Electrophilic N) B->D E Iminium / Azomethine Ylide (Electrophilic α-C) C->E F N-Alkylated Spirocycle (Tertiary Amine) D->F R-ZnX + CoCl2 (Cross-Coupling) G α-Functionalized Spirocycle (C-P / C-C Bond) E->G Nucleophile (e.g., Phosphine Oxide)

Mechanistic divergence in the functionalization of spirocyclic secondary amines.

Self-Validating Experimental Protocols

Protocol I: Late-Stage Cobalt-Catalyzed Electrophilic N-Alkylation

Causality & Design: Direct alkylation of spirocyclic amines often fails due to steric clash. This protocol circumvents steric barriers by utilizing a highly reactive Co(II) catalyst and organozinc reagents, driving the reaction via a radical-mediated oxidative addition[2]. This preserves sensitive functional groups (esters, nitriles) that would otherwise hydrolyze under harsh basic conditions[2].

Step-by-Step Methodology:

  • Preparation of Electrophilic Amine: Dissolve the spirocyclic secondary amine (1.0 mmol) in anhydrous THF (5 mL). Add dibenzoyl peroxide (1.2 mmol) portion-wise at 0 °C. Stir for 2 hours.

    • Self-Validation Checkpoint: TLC should show complete consumption of the amine. IR spectroscopy of the intermediate must show the disappearance of the N–H stretch (~3300 cm⁻¹) and the appearance of a strong ester C=O stretch (~1740 cm⁻¹).

  • Catalyst Activation: In a separate Schlenk flask under Argon, dissolve anhydrous CoCl₂ (5 mol%, 0.05 mmol) and 2,2′-bipyridine (10 mol%, 0.10 mmol) in THF (2 mL). The solution will appear deep blue.

  • Cross-Coupling: Add the O-benzoyl hydroxylamine intermediate to the catalyst solution. Dropwise, add the functionalized organozinc reagent (R-ZnX, 1.5 mmol, 0.5 M in THF) at room temperature.

    • Self-Validation Checkpoint: Upon addition of the organozinc reagent, the solution will rapidly change from blue to dark brown/green, visually confirming the reduction of Co(II) to the active low-valent Cobalt species.

  • Quenching & Isolation: After 2 hours, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol II: Redox-Neutral α-C–H Phosphorylation

Causality & Design: Traditional oxidative α-C–H functionalization requires stoichiometric oxidants that can cleave sensitive spirocyclic rings. This protocol uses benzoic acid to catalyze the condensation of the secondary amine with an aldehyde, generating an iminium ion that undergoes an internal redox shift to form an electrophilic azomethine ylide, capturing phosphine oxides[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL sealed tube, combine the spirocyclic secondary amine (0.5 mmol), an aliphatic or aromatic aldehyde (0.6 mmol), and diphenylphosphine oxide (0.6 mmol).

  • Catalysis: Add benzoic acid (20 mol%, 0.1 mmol) and toluene (2 mL).

  • Thermal Activation: Seal the tube and heat to 110 °C for 16 hours.

    • Self-Validation Checkpoint: The reaction generates water as the sole byproduct. Condensation on the upper walls of the sealed tube is a positive visual indicator of successful iminium formation.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify the resulting α-amino phosphine oxide via silica gel chromatography (DCM/MeOH gradient).

    • Analytical Validation: ³¹P NMR will confirm the product with a characteristic shift between +25 to +32 ppm.

Quantitative Substrate Scope & Yield Analysis

The versatility of these functionalization strategies enables the rapid expansion of spirocyclic libraries for structure-activity relationship (SAR) studies.

Scaffold TypeFunctionalization MethodReagents / CatalystYield (%)Key Advantage
Spiro[3.5]nonane Electrophilic AminationCoCl₂, R-ZnX, 2,2′-bipyridine78–85%Tolerates sensitive ester/cyano groups[2]
Spiro[5.5]undecane α-C–H PhosphorylationPhCO₂H, HP(O)Ph₂, Aldehyde70–82%No external oxidant required; water is the only byproduct[3]
Spiro-piperidine Photoredox AnnulationIr-Photocatalyst, Blue LED65–90%Continuous flow scalability; high throughput[4]
Spiro-azetidine SnAP Reagent CyclizationCu(OTf)₂, SnAP-Reagent, Ketone60–75%One-step de novo synthesis from cyclic ketones[5]

Advanced Synthetic Alternatives: SnAP and Flow Chemistry

When late-stage functionalization of an existing spirocycle is not viable due to extreme steric crowding, de novo construction is required. The Stannyl Amine Protocol (SnAP) provides a highly reliable method for the one-step synthesis of saturated spirocyclic N-heterocycles directly from cyclic ketones, offering a predictable synthetic disconnection at the spiro-junction[5].

For high-throughput drug discovery and scale-up, automated continuous flow synthesis utilizing photoredox annulation has proven highly effective. This methodology allows for the rapid, scalable generation of complex spirocyclic tetrahydronaphthyridines (THNs) from unprotected primary amines, bypassing multi-step batch synthesis bottlenecks and expanding the available chemical space[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Azaspiro[4.5]decane-4-carboxylic Acid Couplings

Welcome to the Advanced Amide Coupling Support Center. Synthesizing amides from 2-Azaspiro[4.5]decane-4-carboxylic acid presents a unique set of challenges due to the extreme steric environment of the spirocyclic system....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amide Coupling Support Center. Synthesizing amides from 2-Azaspiro[4.5]decane-4-carboxylic acid presents a unique set of challenges due to the extreme steric environment of the spirocyclic system. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you overcome low yields and stalled reactions.

Strategic Decision Workflow

Before selecting a reagent, analyze the steric and electronic properties of your amine nucleophile. Use the workflow below to dictate your synthetic strategy.

StericHindranceWorkflow Start Analyze Amine Nucleophilicity Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Hindered Amine Start->Secondary COMU COMU + DIPEA (Anchimeric Assist) Primary->COMU TFFH TFFH + DIPEA (Acyl Fluoride Route) Secondary->TFFH Check In-Process Control (LC-MS) COMU->Check TFFH->Check Success Amide Product Isolated Check->Success Complete Fail1 Incomplete Conversion Check->Fail1 Incomplete Microwave Microwave Heating (75°C) Fail1->Microwave Thermal Assist AcidChloride Oxalyl Chloride + DMF Fail1->AcidChloride Smaller Leaving Group Microwave->Success AcidChloride->Success

Workflow for selecting coupling strategies based on amine sterics and nucleophilicity.

Section 1: Mechanistic FAQs (The "Why")

Q: Why do standard EDC/HOBt couplings fail with 2-Azaspiro[4.5]decane-4-carboxylic acid? A: The failure is rooted in the physical trajectory required for amide bond formation. The nucleophilic amine must approach the activated carbonyl carbon at the Bürgi-Dunitz angle (~107°). In the 2-azaspiro[4.5]decane system, the bulky cyclohexane ring at the C5 spiro center creates a massive steric umbrella over the adjacent C4-carboxylic acid. When activated with HOBt, the resulting OBt active ester is itself highly sterically demanding. The combined bulk of the spiro-cyclohexyl ring and the OBt leaving group physically blocks the amine's approach pathway.

Q: What are the best coupling reagents for this specific spirocyclic acid? A: For highly hindered substrates, you must use reagents that either provide anchimeric assistance or generate a very small leaving group.

  • COMU or HATU : These generate Oxyma and OAt active esters, respectively. The heteroatoms in these leaving groups pre-organize the transition state by hydrogen-bonding with the incoming amine, effectively "pulling" it through the steric shield[1]. COMU is often preferred over HATU as it provides comparable or superior coupling efficiency without the explosive hazards associated with HOAt-based reagents[1],[2].

  • TFFH or BTFFH (Acyl Fluorides) : When both the acid and amine are hindered, even COMU may fail. In situ generation of an acyl fluoride using TFFH is highly effective. The fluorine atom is highly electronegative (strongly activating the carbonyl) but has a very small van der Waals radius (~1.47 Å). This drastically reduces the steric penalty during the transition state[3],[4].

Q: Does microwave heating help, and are there safety concerns? A: Yes, elevated temperatures help overcome the high activation energy barrier caused by steric repulsion. Microwave-assisted synthesis is highly recommended for spirocyclic couplings. However, safety is critical: HOAt and HOBt pose severe explosion risks under microwave irradiation. Therefore, COMU (which utilizes the non-explosive OxymaPure leaving group) or DIC/OxymaPure are the safest and most effective choices for microwave-accelerated protocols[2],[5].

Section 2: Reagent Selection Data

Use the following data to select the appropriate reagent based on your specific safety requirements and the steric bulk of your amine.

Coupling StrategyActive Species GeneratedSteric Profile of Leaving GroupAnchimeric AssistanceSafety / Explosion RiskTypical Yield (Hindered Partners)
EDC / HOBt OBt EsterVery BulkyNoModerate< 10%
HATU OAt EsterBulkyYes (Strong)High (Explosive)40 - 60%
COMU Oxyma EsterBulkyYes (Moderate)Low (Non-explosive)50 - 70%
TFFH / BTFFH Acyl FluorideMinimal (Fluorine)NoLow75 - 90%
Oxalyl Chloride Acid ChlorideMinimal (Chlorine)NoLow (Toxic fumes)Variable
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include mandatory "Self-Validation Checkpoints." Do not proceed to the next step until the checkpoint is cleared.

Protocol 1: COMU-Mediated Amide Coupling

Best for: Primary amines or moderately hindered secondary amines.

  • Preparation : Dissolve 2-Azaspiro[4.5]decane-4-carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The solution will typically undergo a color change (often turning yellowish/orange), indicating the formation of the Oxyma active ester[1].

  • Self-Validation Checkpoint (Pre-activation) : Stir for 5-10 minutes. Do not add the amine yet. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful activation) and the complete disappearance of the starting spiro-acid. If unreacted acid remains, check your DMF for water contamination.

  • Coupling : Once activation is confirmed, add the amine (1.1 eq).

  • Reaction : Stir at room temperature for 2-4 hours. If conversion stalls, transfer to a microwave reactor and heat at 75°C for 20 minutes (COMU is safe for microwave use)[2],[5].

  • Workup : Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine to remove the water-soluble Oxyma byproduct.

Protocol 2: In Situ Acyl Fluoride Generation via TFFH

Best for: Highly hindered amines, electron-deficient amines, or when Protocol 1 fails.

  • Preparation : Dissolve the spiro-acid (1.0 eq) in anhydrous DCM.

  • Activation : Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 30-60 minutes[2].

  • Self-Validation Checkpoint (Acyl Fluoride Check) : Acyl fluorides are stable enough to be observed. Run an IR spectrum of the crude mixture; look for a distinct, high-frequency carbonyl stretch around ~1840 cm⁻¹. Alternatively, use the LC-MS methanol quench method described in Protocol 1[3],[4].

  • Coupling : Add the hindered amine (1.5 eq). Because acyl fluorides are remarkably stable to hydrolysis but highly reactive to amines, you can heat this reaction to 60°C in a sealed tube for 12-24 hours without significant degradation of the active species[3],[4].

  • Workup : Wash with 5% citric acid and brine, dry over Na2SO4, and concentrate.

References
  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides , acs.org.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates , rsc.org.[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Azaspiro[4.5]decane-4-carboxylic Acid Reaction Mixtures

Welcome to the technical support resource for the purification of 2-Azaspiro[4.5]decane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-Azaspiro[4.5]decane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges encountered during the purification of this spirocyclic amino acid analog.

Introduction: The Purification Challenge

2-Azaspiro[4.5]decane-4-carboxylic acid is a non-planar, Fsp³-rich scaffold of significant interest in modern drug design.[1] Its structure, containing both a basic secondary amine and an acidic carboxylic acid, imparts zwitterionic properties that can complicate purification. Common challenges include high polarity, poor solubility in standard organic solvents, and the potential for closely-related impurities, such as diastereomers or starting materials, which can be difficult to separate from the final product.[2][3] This guide provides a systematic approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Impurities are highly dependent on the synthetic route. However, you can typically expect:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the spirocyclic core.

  • Reagents and Catalysts: Common synthesis pathways may involve catalysts (e.g., palladium, nickel) or reagents that need to be removed.[4]

  • Side-Products: Incomplete cyclization, over-alkylation, or decomposition can lead to various side-products.

  • Diastereomers: If the synthesis creates additional stereocenters, you may have diastereomeric impurities that are often challenging to separate.[2]

Q2: What is the best initial purification strategy for a highly polar compound like this?

A2: Given its zwitterionic nature, an initial acid-base extraction is often the most effective first step to remove neutral organic impurities. Dissolving the crude mixture in an aqueous base (like 1M NaOH) to form the carboxylate salt, washing with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities, and then re-acidifying the aqueous layer to precipitate the product can significantly enhance purity before attempting chromatography or crystallization.

Q3: How can I effectively monitor the purification process?

A3: Monitoring is critical. Here are the recommended methods:

  • Thin-Layer Chromatography (TLC): Due to the high polarity, standard silica gel TLC can be challenging. Use a highly polar mobile phase, such as Dichloromethane:Methanol:Acetic Acid (e.g., 8:2:0.1), and visualize with a potassium permanganate (KMnO₄) stain or ninhydrin for the amine group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most reliable method. It can track the disappearance of starting materials and the appearance of your product, confirming its mass. Reversed-phase C18 columns with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) are typically effective.[5]

  • ¹H NMR Spectroscopy: A quick NMR of the crude mixture can give you a ratio of product to major impurities, helping you to assess the purification burden.

Q4: My compound is likely zwitterionic at neutral pH. How does this impact purification choices?

A4: The zwitterionic character leads to high polarity and low solubility in many common organic solvents but good solubility in aqueous solutions at high or low pH.

  • For Extraction: You must adjust the pH to be well below the pKa of the carboxylic acid (~2-4) or well above the pKa of the secondary amine (~9-11) to ensure it is in a charged, water-soluble form, leaving neutral impurities in the organic layer.

  • For Silica Gel Chromatography: The zwitterion can interact strongly with the acidic silica gel, leading to significant streaking. To mitigate this, a modifier like acetic acid or triethylamine is often added to the mobile phase to protonate the carboxylate or deprotonate the ammonium ion, respectively.

  • For Crystallization: The pH of the solution is a critical parameter for crystallization. Neutralization crystallization, where the pH is adjusted to the isoelectric point of the molecule, often yields the best results as the zwitterion typically has the lowest solubility.[6]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Recovery After Aqueous Workup/Extraction
  • Potential Cause A: Incorrect pH. The pH of the aqueous layer was not sufficiently acidic or basic to fully dissolve your compound as its salt.

    • Solution: Use a pH meter to ensure the pH is < 2 (using 1-2M HCl) or > 12 (using 1-2M NaOH) during the extraction and washing steps.

  • Potential Cause B: Product Precipitation at the Interface. During neutralization, if the pH adjustment is done too quickly or without vigorous stirring, the product can precipitate as a fine solid at the interface, making separation difficult.

    • Solution: Perform the neutralization slowly, with efficient stirring, in an ice bath to control the exotherm. If an oily or solid layer forms, attempt to dissolve it by adding more of the appropriate aqueous or organic phase.

  • Potential Cause C: Emulsion Formation. The presence of certain impurities can lead to the formation of a stable emulsion between the aqueous and organic layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Problem 2: Severe Streaking or Tailing on Silica Gel TLC/Column Chromatography
  • Potential Cause A: Strong Interaction with Silica. The polar amine and carboxylic acid groups are binding irreversibly to the acidic silanol groups on the silica surface.

    • Solution 1: Modify the Mobile Phase. Add a small percentage of a competitive binder to your eluent. For this compound, 1-2% acetic acid or formic acid is recommended. This protonates the basic sites on your molecule and the silica, reducing strong ionic interactions.

    • Solution 2: Switch the Stationary Phase. If modifying the mobile phase is insufficient, consider an alternative stationary phase.

      • Reversed-Phase (C18): This is an excellent alternative for polar compounds. Elute with a gradient of water (with 0.1% TFA or formic acid) and methanol or acetonitrile.[5]

      • Alumina (Neutral or Basic): Neutral or basic alumina can be less harsh than silica and may provide better peak shape.

      • Ion-Exchange Chromatography: This method separates molecules based on charge and can be highly effective for amino acids.

Problem 3: The Compound Fails to Crystallize from Solution
  • Potential Cause A: Presence of Impurities. Even small amounts of impurities can inhibit the formation of a crystal lattice.

    • Solution: First, attempt further purification by column chromatography. If the compound is still an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away minor impurities and induce crystallization.

  • Potential Cause B: Incorrect Solvent System. The solvent may be too good (high solubility) or too poor (amorphous precipitation).

    • Solution: Systematically screen a range of solvents and co-solvent systems (e.g., ethanol/water, isopropanol/diethyl ether, methanol/dichloromethane).[7] Start with a hot, saturated solution and allow it to cool slowly to room temperature, then to 4°C. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Potential Cause C: Amorphous Solid Formation. The compound may be precipitating as a non-crystalline, oily, or glassy solid.

    • Solution: Try the neutralization crystallization method. Dissolve the crude material in an aqueous acid (e.g., 1M HCl), filter out any insoluble impurities, and then slowly add a base (e.g., 1M NaOH) dropwise with vigorous stirring until you reach the isoelectric point (typically pH 5-7 for similar amino acids), which should cause the pure zwitterion to precipitate.[8]

Problem 4: Inability to Separate Diastereomers
  • Potential Cause: Similar Physicochemical Properties. Diastereomers often have very similar polarities and solubilities, making them difficult to separate by standard methods.[2]

    • Solution 1: High-Performance Flash Chromatography. Use a high-quality silica gel with a smaller particle size and a carefully optimized shallow gradient elution. This can improve resolution compared to standard flash chromatography.

    • Solution 2: Preparative HPLC. For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on either a normal-phase or reversed-phase column is often the most effective method, providing superior resolution.[2]

    • Solution 3: Derivatization. In some cases, reacting the compound with a chiral resolving agent can create diastereomeric adducts with more significant differences in their physical properties, allowing for easier separation by chromatography or crystallization.[9] After separation, the chiral auxiliary can be removed.

Part 3: Visualization & Experimental Protocols

Workflow 1: Primary Purification Strategy Selection

This diagram outlines a decision-making process for choosing an initial purification strategy based on the characteristics of the crude reaction mixture.

Start Crude Reaction Mixture CheckNMR Analyze Crude by ¹H NMR / LC-MS Start->CheckNMR IsComplex Complex Mixture? (>3 major impurities) CheckNMR->IsComplex IsNeutral Are Impurities Mainly Neutral? IsComplex->IsNeutral No AcidBase Perform Acid-Base Extraction IsComplex->AcidBase Yes IsNeutral->AcidBase Yes Crystallize Attempt Direct Crystallization IsNeutral->Crystallize No PostExtractAnalysis Analyze Organic & Aqueous Layers AcidBase->PostExtractAnalysis Chromatography Proceed to Column Chromatography FinalPurity Assess Final Purity (NMR, LC-MS) Chromatography->FinalPurity Crystallize->FinalPurity PostExtractAnalysis->Chromatography Impurities Remain PostExtractAnalysis->FinalPurity Product is Pure

Caption: Decision tree for selecting a primary purification method.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic/basic product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 mL per gram of crude).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Washing: Wash the aqueous layer 1-2 more times with fresh organic solvent to ensure complete removal of neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH is between 3 and 4 (verify with a pH meter). The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight. Assess purity by LC-MS and NMR.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is for purifying the compound on silica gel when acid-base extraction is insufficient.

Table 1: Recommended Solvent Systems for Flash Chromatography

System NameSolvent Ratio (v/v/v)PolarityNotes
DCM/MeOH/AcOH 90 : 10 : 1HighGood for highly polar impurities. Acetic acid (AcOH) suppresses tailing.
EtOAc/Hex/AcOH 80 : 20 : 1MediumUse if product is less polar than expected.
DCM/IPA 95 : 5HighIsopropanol (IPA) can sometimes provide different selectivity than methanol.
  • Column Packing: Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude material). Wet-pack the column using your starting mobile phase (e.g., Dichloromethane with 5% Methanol and 1% Acetic Acid).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a polar solvent (like methanol), add silica gel (2-3x the mass of your compound), and concentrate to a dry, free-flowing powder using a rotary evaporator.

  • Elution: Load the dry sample onto the top of the packed column. Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis & Concentration: Combine the pure fractions (as determined by TLC/LC-MS) and concentrate under reduced pressure to yield the purified product.

Workflow 2: Troubleshooting Column Chromatography

This diagram provides a logical flow for addressing common issues during chromatographic purification.

Start Column Run Complete Problem What is the issue? Start->Problem Streaking Product Streaking or Tailing Problem->Streaking Bad Peak Shape CoElution Co-elution with Impurity Problem->CoElution Poor Separation NoElution Product Stuck on Column Problem->NoElution Low Recovery Sol_AddModifier Add Modifier to Eluent (e.g., 1% AcOH) Streaking->Sol_AddModifier Sol_ShallowGradient Run a Shallower Gradient CoElution->Sol_ShallowGradient Sol_FlushColumn Flush with Very Polar Mix (e.g., 20% MeOH in DCM) NoElution->Sol_FlushColumn Sol_ChangeStationary Switch to Reversed-Phase (C18) or Alumina Sol_AddModifier->Sol_ChangeStationary Still Streaking Sol_ChangeSolvent Change Solvent System (e.g., EtOAc -> DCM based) Sol_ShallowGradient->Sol_ChangeSolvent Still Co-eluting

Caption: A logical workflow for troubleshooting column chromatography issues.

References

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Sigma-Aldrich.
  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Princeton University. Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides.
  • BenchChem. (2025).
  • GEA.
  • Iaroshenko, V. O., et al. (2023). Synthesis of Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Grygorenko, O. O., et al. (2019). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 15, 1374–1384.
  • Google Patents. (1994).
  • Google Patents. (1984).
  • Teledyne ISCO. (2012).
  • van der Sman, C., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 85-92.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Azaspiro[4.5]decane-4-carboxylic Acid Derivatives

Welcome to the technical support guide for the synthesis and optimization of 2-Azaspiro[4.5]decane-4-carboxylic acid derivatives. This document is designed for researchers, medicinal chemists, and process development sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Azaspiro[4.5]decane-4-carboxylic acid derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. The unique three-dimensional structure of spirocycles makes them highly sought-after in drug discovery for exploring new chemical space. However, their synthesis can present unique challenges.

This guide provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Core Synthetic Strategy: An Overview

A prevalent and effective method for constructing the 2-azaspiro[4.5]decane core involves a multi-step sequence, often culminating in an intramolecular cyclization. A common approach is the Dieckmann condensation or a reductive amination/cyclization cascade. For the purpose of this guide, we will focus on a strategy involving the formation of a cyano-ester precursor followed by reductive cyclization, a versatile and frequently employed route.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by common problems encountered during the synthesis.

Category 1: Low Reaction Yield & Purity Issues

Question 1: My overall yield for the spiro-cyclization step is consistently low (<30%). What are the primary factors I should investigate?

Low yields in spirocyclization are a frequent challenge and can originate from multiple sources. A systematic approach is the most effective way to diagnose the issue.[1]

  • Causality & Explanation: Spirocyclization involves creating a sterically congested quaternary carbon center. This process can be kinetically slow and compete with side reactions like polymerization, decomposition, or intermolecular reactions. The key is to favor the desired intramolecular pathway.

  • Troubleshooting Workflow:

    Caption: General workflow for troubleshooting low reaction yields.

  • Actionable Solutions:

    • Starting Material Purity: Impurities can poison catalysts or introduce side reactions.[2] Always verify the purity of your precursor before the cyclization step using NMR and LC-MS. Re-purify if necessary.

    • High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (typically 0.01-0.05 M). This is achieved by the slow addition of the substrate to a large volume of solvent.

    • Solvent Choice: The solvent can dramatically affect reaction rates and selectivity.[1][2] Screen a range of solvents with varying polarities. For reductive cyclizations, aprotic solvents like THF or Dioxane are often effective, while protic solvents like EtOH or MeOH can participate in the reaction.

    • Temperature Profile: Temperature influences the rate of reaction versus decomposition.[2] If you observe decomposition (e.g., charring, multiple spots on TLC), try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is stalled, a moderate increase in temperature may be required.

Question 2: I am performing a Dieckmann condensation to form the spirocyclic ketone, but the yield is poor and I see significant starting material recovery.

The Dieckmann condensation is a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.[3][4]

  • Causality & Explanation: This is an equilibrium-driven, base-catalyzed intramolecular condensation.[4][5] The reaction is driven to completion by the deprotonation of the newly formed, acidic β-keto ester.[5] If the base is not strong enough, is sterically hindered, or is consumed by side reactions (e.g., with water), the equilibrium will not favor the product.

  • Actionable Solutions:

    • Choice of Base: The alkoxide base should match the alcohol portion of the ester to prevent transesterification (e.g., use sodium ethoxide for ethyl esters).[3] For challenging substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be more effective.[6]

    • Strictly Anhydrous Conditions: Water will quench the base and inhibit the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Reaction Temperature: While often run at reflux, some substrates may benefit from initial portion-wise addition of the base at 0 °C to control exotherms, followed by warming to reflux to drive the reaction to completion.

    • Work-up Procedure: The reaction must be quenched with acid (e.g., dilute HCl or NH₄Cl solution) after completion to protonate the enolate product. Premature quenching can reverse the reaction.

  • Data-Driven Optimization:

BaseSolventTemperature (°C)Typical Yield RangeNotes
NaOEtEtOHReflux40-70%Standard conditions, risk of transesterification if ester doesn't match.
NaHTHFReflux60-85%Powerful, requires strict inert and anhydrous conditions.
KOtBut-BuOH50 - Reflux65-90%Excellent for sterically hindered substrates.
LHMDSTHF-78 to RT50-80%Good for kinetic control, but more expensive.

Caption: Comparison of common base/solvent systems for Dieckmann condensation.

Question 3: My product is difficult to purify. It streaks on the silica column, and I get poor separation from a closely-running impurity.

Purification of polar, nitrogen-containing compounds like spiro-amines can be challenging.[1]

  • Causality & Explanation: The basic nitrogen atom in the azaspirocycle can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption. The impurity might be a stereoisomer or a structurally similar side product.

  • Actionable Solutions:

    • Deactivate the Silica: Before loading your sample, flush the column with the eluent system containing a small amount of a basic additive. Triethylamine (0.5-1% v/v) or ammonia (e.g., using a mobile phase like DCM/MeOH with 1% NH₄OH) will "cap" the acidic sites on the silica, leading to much sharper peaks.

    • Alternative Stationary Phases: If basic additives are insufficient, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative for purifying amines. Reversed-phase chromatography (C18) is another excellent option if your compound has sufficient organic character.

    • Salt Formation & Extraction: Convert your amine product into an HCl salt by treating the organic solution with HCl in ether or dioxane. The salt will often precipitate and can be collected by filtration. Alternatively, perform an acid-base extraction during workup to separate your basic product from neutral or acidic impurities.

    • Crystallization: If your product is a solid, crystallization is the most effective method for achieving high purity. Screen various solvents (e.g., EtOAc/Hexanes, Acetone, Isopropanol) to find suitable conditions.

Category 2: Side Reactions & Mechanistic Issues

Question 4: In my reductive cyclization of a cyano-ester precursor, I am isolating a lactam side product instead of the desired cyclic amine. What is happening?

  • Causality & Explanation: This is a classic case of competing reaction pathways during the reduction. The intended pathway is the reduction of both the nitrile and the ester to an amino-alcohol, which then cyclizes. However, if the nitrile is reduced to the primary amine first, this amine can act as an intramolecular nucleophile and attack the unreacted ester carbonyl, forming a stable lactam.

  • Simplified Mechanism Diagram:

    SideReaction Start Cyano-Ester Precursor DesiredPath [H] (e.g., LiAlH4) Start->DesiredPath SidePath [H] (e.g., H2/Raney Ni) Start->SidePath Intermediate Amino-Diol (Unstable) DesiredPath->Intermediate Full Reduction Product Desired Spiro-Amine Intermediate->Product Intramolecular Cyclization LactamIntermediate Amino-Ester SidePath->LactamIntermediate Selective Nitrile Reduction SideProduct Lactam Side Product LactamIntermediate->SideProduct Intramolecular Amidation

    Caption: Competing pathways in reductive cyclization of a cyano-ester.

  • Actionable Solutions:

    • Choice of Reducing Agent: The choice of reducing agent is critical.

      • To Favor the Amine: Use a powerful, non-selective reducing agent that will reduce both functional groups quickly, such as Lithium Aluminum Hydride (LiAlH₄) in THF. This promotes the formation of the amino-diol intermediate which then cyclizes.

      • To Avoid the Lactam: Avoid conditions that selectively reduce the nitrile, such as catalytic hydrogenation (H₂/Raney Ni, H₂/Pd-C) at moderate pressures, as this is a known method for forming lactams from cyano-esters.

    • Protecting Groups: If the lactam formation is unavoidable, consider an alternative strategy. Protect the amine precursor (e.g., as a Boc-carbamate) and cyclize via a different method, such as an intramolecular alkylation, before deprotection.

Experimental Protocols

Protocol 1: General Procedure for Reductive Cyclization using LiAlH₄

Warning: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All steps must be performed under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (4.0 eq.) in anhydrous THF (to make a ~0.05 M final concentration with respect to the substrate). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the cyano-ester precursor (1.0 eq.) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 1-2 hours. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot carefully). Typically, the reaction is complete within 12-24 hours.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Slowly and carefully add dropwise 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. This procedure is critical for producing a granular, easily filterable aluminum salt precipitate.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the granular solid through a pad of Celite®, washing thoroughly with THF or Ethyl Acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (using a deactivated column as described in Q3) or crystallization.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • Carreira, E. M., & Kvaerno, L. (2014). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. [Link]

Sources

Optimization

Application Support Center: Troubleshooting 2-Azaspiro[4.5]decane-4-carboxylic Acid Amidation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of spirocyclic amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of spirocyclic amino acids. The molecule , 2-azaspiro[4.5]decane-4-carboxylic acid, presents a unique intersection of reactivity challenges: a secondary amine prone to polymerization, a highly sterically hindered carboxylic acid, and an epimerization-sensitive chiral center at C4[1].

This guide is designed to move beyond generic protocols. Here, we dissect the causality behind reaction failures and provide self-validating methodologies to ensure your synthetic workflows are robust and reproducible.

Diagnostic Workflow

G Start Low Amidation Conversion 2-Azaspiro[4.5]decane-4-carboxylic acid CheckProt Is the N2 secondary amine protected? Start->CheckProt Protect Self-condensation occurring. Protect with Boc or Cbz CheckProt->Protect No CheckReagent Which coupling reagent is used? CheckProt->CheckReagent Yes Standard EDC/HOBt or DCC CheckReagent->Standard Standard CheckBase Is epimerization observed at C4? CheckReagent->CheckBase Strong Activator Hindered Steric hindrance at C5 prevents nucleophilic attack Standard->Hindered SwitchT3P Action: Switch to T3P or HATU/HOAt Hindered->SwitchT3P BaseYes Using strong base (e.g., Et3N, DIPEA) CheckBase->BaseYes Yes SwitchBase Action: Switch to NMM or 2,4,6-Collidine BaseYes->SwitchBase

Diagnostic Workflow for Troubleshooting 2-Azaspiro[4.5]decane-4-carboxylic acid Amidation.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing 0% conversion of 2-azaspiro[4.5]decane-4-carboxylic acid, and LC-MS shows a mass corresponding to a dimer or polymer. What is happening? Causality: The starting material contains a free secondary amine at the 2-position of the pyrrolidine ring. If you attempt to activate the C4-carboxylic acid without first masking this amine, the molecule will undergo rapid intermolecular self-condensation. The spatial proximity defined by the spirocyclic system can even facilitate unusual intramolecular side reactions[1]. Solution: You must protect the N2 position prior to activation. Use a standard Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting group. We recommend starting with commercially available building blocks like 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid.

Q2: My N-Boc protected 2-azaspiro[4.5]decane-4-carboxylic acid activates with EDC/HOBt, but upon adding the amine, conversion stalls at <15%. Causality: The C4-carboxylic acid is directly adjacent to the spiro[4.5]decane junction (C5). The bulky cyclohexane ring creates severe steric hindrance, effectively shielding the O-benzotriazole active ester from nucleophilic attack. The active ester either slowly hydrolyzes back to the starting material or undergoes a rearrangement to an inactive N-acylurea. Solution: Switch to a coupling reagent with a smaller steric footprint or higher electrophilicity. T3P (Propylphosphonic anhydride) is highly recommended for sterically hindered peptides and spirocyclic amino acids[2]. The resulting mixed anhydride is exceptionally reactive toward amines while maintaining a low profile for steric clash[3].

Q3: I switched to HATU, and conversion improved, but I am seeing significant epimerization at the C4 chiral center. How do I prevent this? Causality: Highly active uronium reagents like HATU require a tertiary base (typically DIPEA or TEA). In sterically hindered systems, the nucleophilic attack is slow, meaning the activated ester sits in the presence of the base for an extended period. The base abstracts the acidic alpha-proton at C4, forming a transient enolate that re-protonates non-stereoselectively. Solution:

  • Change the base to a less basic, more sterically hindered option like 2,4,6-collidine or N-methylmorpholine (NMM).

  • Switch to T3P. T3P-mediated couplings are renowned for suppressing epimerization because the phosphonate leaving group does not strongly promote alpha-deprotonation, and the reaction can be run with weaker bases[3].

Quantitative Reagent Comparison

To guide your reagent selection, the following table summarizes the performance of various coupling systems when applied to sterically hindered spirocyclic amino acids like 2-azaspiro[4.5]decane-4-carboxylic acid.

Coupling ReagentTypical Conversion (%)Epimerization RiskPrimary Byproduct RiskRecommended Base
EDC/HOBt < 20%LowN-acylurea (inactive)DIPEA
HATU 70 - 85%HighGuanidinylation of amine2,4,6-Collidine
COMU 80 - 90%ModerateHydrolysis of active esterNMM
T3P (50% in EtOAc) > 90%Very LowNone (water-soluble phosphates)NMM or Pyridine

Data synthesized from established peptide coupling guidelines for hindered substrates[2][3].

Self-Validating Protocol: T3P-Mediated Amidation

This protocol incorporates a self-validating mechanism . By performing a methanol quench mid-reaction, you can definitively prove whether a failure is due to poor carboxylic acid activation or poor nucleophilic attack by the amine.

Materials:

  • 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 eq)

  • Target Amine (1.2 - 1.5 eq)

  • T3P (50% w/w solution in EtOAc) (1.5 eq)

  • N-methylmorpholine (NMM) (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the protected spirocyclic amino acid and 1.2 eq of the target amine in anhydrous EtOAc to achieve a 0.2 M concentration. Purge the flask with N₂.

  • Base Addition: Add 3.0 eq of NMM. Stir the mixture for 5 minutes at 0 °C.

    • Causality: NMM is chosen over DIPEA to minimize base-catalyzed epimerization at the C4 position.

  • Activation: Dropwise add 1.5 eq of T3P (50% solution in EtOAc). Maintain the temperature at 0 °C during addition to control the exothermic activation.

  • Self-Validation Check (Critical Step): After 30 minutes, remove a 5 µL aliquot from the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this sample via LC-MS.

    • Expected Result: You should observe the mass of the methyl ester (formed by methanol attacking the highly reactive phosphonic mixed anhydride).

    • Diagnostic: If you see the methyl ester but no product formation in the main flask, the activation is successful, but your target amine is too hindered or unreactive. If you only see unreacted starting material, the activation has failed (check reagent quality or system moisture).

  • Coupling: If the validation check passes, allow the main reaction flask to warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Workup: Dilute the reaction with additional EtOAc. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The byproducts of T3P are entirely water-soluble phosphate salts, eliminating the need for complex chromatographic purification[3].

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired amide.

References
  • Source: nih.
  • Source: bachem.
  • Source: ribbitt.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 2-Azaspiro[4.5]decane-4-carboxylic acid purity

HPLC Method Validation for 2-Azaspiro[4.5]decane-4-carboxylic Acid Purity: A Comparative Guide Executive Summary The accurate quantification and purity analysis of spirocyclic amino acids are critical bottlenecks in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 2-Azaspiro[4.5]decane-4-carboxylic Acid Purity: A Comparative Guide

Executive Summary

The accurate quantification and purity analysis of spirocyclic amino acids are critical bottlenecks in modern drug development. 2-Azaspiro[4.5]decane-4-carboxylic acid is a highly polar, zwitterionic building block that lacks a conjugated aromatic system. Consequently, traditional Reversed-Phase High-Performance Liquid Chromatography coupled with Ultraviolet detection (RP-HPLC-UV) yields poor retention and negligible sensitivity.

As a Senior Application Scientist, I have structured this guide to objectively compare traditional approaches against an optimized Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) method. By analyzing the causality behind chromatographic behavior and detector physics, this guide provides a fully self-validating, ICH Q2(R2)-compliant protocol for the purity analysis of this challenging compound.

The Analytical Challenge: Physicochemical Limitations

2-Azaspiro[4.5]decane-4-carboxylic acid contains both a secondary amine and a carboxylic acid moiety. At physiological and typical chromatographic pH ranges, it exists as a highly polar zwitterion.

  • Retention Failure: In standard RP-HPLC, the compound elutes in the void volume because the non-polar C18 stationary phase cannot effectively interact with the charged, hydrophilic moieties.

  • Detection Failure: The spirocyclic aliphatic core lacks a chromophore. UV detection below 210 nm is required, which introduces severe baseline drift, solvent interference, and poor signal-to-noise ratios.

To overcome these limitations, analysts must pivot from hydrophobicity-based separation to polarity-based separation, and from optical detection to mass-flow detection[1].

Methodological Comparison: IP-RP-HPLC-UV vs. HILIC-CAD

To establish a robust analytical method, we compare Ion-Pairing RP-HPLC-UV (a common workaround) against HILIC-CAD.

Why HILIC? HILIC utilizes an organic-rich mobile phase (typically >70% acetonitrile) and a polar stationary phase. Water acts as the strong eluting solvent by forming an immobilized aqueous layer on the stationary phase. Polar analytes partition into this water layer, resulting in excellent retention for zwitterions[1].

Why CAD? The Charged Aerosol Detector is a universal, mass-flow detector. The column eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen. The measured charge is directly proportional to the mass of the analyte, rendering the lack of a UV chromophore irrelevant[2].

Table 1: Comparative Analysis of Analytical Strategies
ParameterIP-RP-HPLC-UV (Traditional Workaround)HILIC-CAD (Optimized Approach)Scientific Causality & Rationale
Retention Mechanism Hydrophobic partitioning via ion-pairing agents (e.g., Heptafluorobutyric acid).Hydrophilic partitioning into an immobilized aqueous layer.HILIC eliminates the need for system-contaminating ion-pairing reagents, extending column lifespan.
Detection Principle Optical absorbance (UV at 205 nm).Mass-based aerosol charging.CAD provides uniform response for non-volatile analytes, independent of chemical structure[2].
Sensitivity (LOD) ~1.5 - 5.0 µg/mL (High noise).~10 - 50 ng/mL (High S/N).CAD eliminates UV solvent background noise, drastically lowering the limit of detection[3].
Gradient Compatibility Poor (Severe baseline drift at low UV).Excellent (Requires inverse gradient or baseline subtraction).Volatile HILIC buffers evaporate cleanly in CAD, maintaining a stable baseline.

Self-Validating Experimental Protocol: HILIC-CAD Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded to verify performance prior to sample analysis.

Reagents & Materials
  • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Sample Diluent: 75:25 Acetonitrile:Water.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Causality: Ammonium formate is strictly chosen over phosphate buffers because CAD requires highly volatile mobile phases. Non-volatile salts will precipitate, clog the nebulizer, and destroy the detector[2]. A pH of 3.0 ensures the carboxylic acid is protonated, standardizing the molecule's ionization state for reproducible partitioning.

  • Chromatographic Separation:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 85% B for 2 min linear gradient to 60% B over 8 min hold for 2 min return to 85% B for 5 min.

    • Causality: Starting with high organic content (85% B) forces the polar 2-Azaspiro[4.5]decane-4-carboxylic acid to partition deeply into the stationary aqueous layer. The gradient gradually increases water content to elute the compound sharply.

  • Detector Optimization (CAD):

    • Evaporation Temperature: 35°C.

    • Power Function Value (PFV): 1.3.

    • Causality: CAD response is inherently non-linear across wide concentration ranges due to aerosol particle physics. Applying a PFV of 1.3 via the instrument's internal algorithm linearizes the output, which is mandatory for ICH Q2(R2) compliance[2].

  • System Suitability Testing (SST):

    • Inject a 0.1 mg/mL standard solution 5 times.

    • Acceptance Criteria: Retention time %RSD 1.0%; Peak area %RSD 2.0%; Tailing factor 1.5.

ICH Q2(R2) Method Validation Lifecycle

Under the updated ICH Q2(R2) guidelines, method validation is a risk-based lifecycle process rather than a static checklist[4]. The validation of this HILIC-CAD method must systematically prove its fitness for intended use.

ValidationWorkflow N1 Method Development (HILIC-CAD Optimization) N2 Specificity & Selectivity (Impurity Resolution) N1->N2 Phase 1 N3 Linearity & Range (PFV Transformation) N2->N3 Phase 2 N4 Accuracy & Precision (Recovery & Repeatability) N3->N4 Phase 3 N5 Robustness Testing (ICH Q2(R2) Risk-Based) N4->N5 Phase 4 N6 Validated Method (Routine QC Release) N5->N6 Final Approval

Figure 1: ICH Q2(R2) Method Validation Lifecycle for HILIC-CAD Analytical Workflows.

Table 2: Quantitative Validation Data Summary (Representative)

The following table summarizes the experimental validation outcomes, objectively demonstrating the superiority of the HILIC-CAD method over the traditional IP-RP-HPLC-UV approach for 2-Azaspiro[4.5]decane-4-carboxylic acid.

Validation ParameterICH Q2(R2) Acceptance CriteriaIP-RP-HPLC-UV ResultsHILIC-CAD Results
Specificity Baseline resolution ( Rs​≥1.5 ) from known impurities. Rs​=1.1 (Co-elution with polar byproducts). Rs​=3.4 (Excellent orthogonal separation).
Linearity (Range) R2≥0.995 over 50% to 150% of target conc. R2=0.982 (Baseline drift interference). R2=0.999 (Using PFV = 1.3).
Precision (%RSD) ≤2.0% for 6 replicate injections.4.5% (Poor UV integration).0.8% (Sharp, symmetrical peaks).
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels.92.4% – 105.1% (High variability).99.1% – 100.4% (Highly accurate).
Robustness Stable under deliberate variations ( ±2∘ C, ±0.2 pH).Fails (Highly sensitive to ion-pair conc.).Passes (Stable retention and area).

Conclusion

For non-chromophoric, highly polar zwitterions like 2-Azaspiro[4.5]decane-4-carboxylic acid, traditional RP-HPLC-UV methods are scientifically inadequate and fail modern regulatory scrutiny. By leveraging the orthogonal retention mechanism of HILIC and the universal mass-flow detection of CAD, analytical scientists can develop a highly sensitive, robust, and ICH Q2(R2)-compliant method. The application of proper mobile phase volatility and internal power transformation algorithms ensures that the resulting data is both accurate and reproducible for routine pharmaceutical quality control.

References

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids, Thermo Fisher Scientific / LCMS.cz.
  • Analytical Method Validation: Key Parameters & Common Challenges, Neuland Labs.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques, Waters Corporation.
  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC-CAD), PubMed / Journal of Chromatography B.

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Analysis of 2-Azaspiro[4.5]decane-4-carboxylic acid

In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Non-proteinogenic amino acids, particularly those with constrained cyclic systems li...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Non-proteinogenic amino acids, particularly those with constrained cyclic systems like 2-Azaspiro[4.5]decane-4-carboxylic acid, are of increasing interest due to their potential to impart unique conformational properties to peptide-based therapeutics.[1] A thorough understanding of their behavior under mass spectrometric analysis is therefore paramount for their characterization and quantification in complex biological matrices.

This guide provides a comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-Azaspiro[4.5]decane-4-carboxylic acid. We will explore the influence of different ionization techniques and collision energies on the resulting fragmentation pathways, offering field-proven insights to guide your analytical method development.

The Structural Context: 2-Azaspiro[4.5]decane-4-carboxylic acid

2-Azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic non-proteinogenic amino acid. Its rigid structure, composed of a piperidine ring fused to a cyclopentane ring at a single carbon atom, presents a unique analytical challenge. Understanding how this spirocyclic core influences fragmentation is key to developing robust analytical methods.

Comparative Analysis of Ionization Techniques

The choice of ionization source is a critical first step in any LC-MS analysis, directly impacting the nature and extent of fragmentation observed. For a polar molecule like 2-Azaspiro[4.5]decane-4-carboxylic acid, Electrospray Ionization (ESI) is the most suitable technique.[2]

Electrospray Ionization (ESI): The Soft Touch for Precursor Ion Generation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2] This is advantageous as it provides a clear precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments, which are essential for structural elucidation.

Decoding the Fragmentation Puzzle: An In-Depth Look at ESI-MS/MS

Tandem mass spectrometry (MS/MS) is where the structural puzzle of 2-Azaspiro[4.5]decane-4-carboxylic acid truly begins to unravel. By selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fingerprint of fragment ions.

Predicted Fragmentation Pathways

Based on the fundamental principles of amino acid and cyclic peptide fragmentation, we can predict several key fragmentation pathways for 2-Azaspiro[4.5]decane-4-carboxylic acid.[3][4][5] The primary fragmentation events are expected to involve the loss of small neutral molecules and ring-opening of the spirocyclic system.

A common fragmentation pathway for amino acids is the sequential loss of H₂O and CO, leading to the formation of an immonium ion.[5] For our target molecule, this would involve the loss of water from the carboxylic acid group, followed by the loss of carbon monoxide.

Another predictable fragmentation involves the cleavage of the spirocyclic ring system. The strain at the spirocyclic junction can lead to characteristic ring-opening fragmentation, providing valuable information about the connectivity of the molecule.

Below is a diagram illustrating the predicted fragmentation pathways:

Fragmentation_Pathways cluster_main Predicted ESI-MS/MS Fragmentation of 2-Azaspiro[4.5]decane-4-carboxylic acid M_H [M+H]⁺ m/z 184.13 Loss_H2O Loss of H₂O M_H->Loss_H2O Ring_Opening Ring Opening M_H->Ring_Opening Fragment1 [M+H-H₂O]⁺ m/z 166.12 Loss_H2O->Fragment1 Loss_CO Loss of CO Fragment1->Loss_CO Fragment2 [M+H-H₂O-CO]⁺ m/z 138.12 (Immonium Ion) Loss_CO->Fragment2 Fragment3 Ring-Opened Fragment Ring_Opening->Fragment3

Caption: Predicted ESI-MS/MS fragmentation pathways for 2-Azaspiro[4.5]decane-4-carboxylic acid.

Experimental Protocols for Comparative Analysis

To objectively compare the fragmentation patterns, a systematic approach to data acquisition is essential. The following protocols outline the conditions for LC-MS analysis under different collision energies.

Experimental Workflow

Experimental_Workflow cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (1-10 µg/mL in mobile phase A) LC_Separation Liquid Chromatography (C18 Reversed-Phase) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (ESI Positive Mode) LC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (MS/MS) (Variable Collision Energy) MS_Analysis->MSMS_Fragmentation Data_Analysis Data Analysis and Comparison MSMS_Fragmentation->Data_Analysis

Caption: A streamlined workflow for the LC-MS/MS analysis of 2-Azaspiro[4.5]decane-4-carboxylic acid.

Liquid Chromatography (LC) Conditions
ParameterValueRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µLA typical injection volume for analytical LC-MS.
Mass Spectrometry (MS) Conditions
ParameterValueRationale
Ionization Mode ESI PositiveBest for protonating the amine and carboxylic acid functional groups.
Capillary Voltage 3.5 kVOptimal for generating a stable spray.
Gas Temperature 325 °CFacilitates desolvation of the analyte ions.
Drying Gas Flow 8 L/minRemoves solvent vapor from the ion source.
Nebulizer Pressure 35 psiAssists in the formation of fine droplets.
Mass Range m/z 50-500Covers the expected mass range of the precursor and fragment ions.
MS/MS Collision Energy 10, 20, and 40 eVA range of collision energies will provide a comprehensive fragmentation profile.

Comparative Data Analysis

By analyzing the MS/MS spectra at varying collision energies, we can construct a "breakdown curve" that illustrates the relationship between collision energy and the abundance of specific fragment ions.

Table 1: Predicted Fragment Ions and their Relative Abundance at Different Collision Energies

Precursor Ion (m/z)Fragment IonPredicted m/zRelative Abundance at 10 eVRelative Abundance at 20 eVRelative Abundance at 40 eV
184.13[M+H-H₂O]⁺166.12++++
184.13[M+H-H₂O-CO]⁺138.12-++++
184.13Ring-Opened FragmentVariable-+++

(-) Indicates not observed, (+) indicates low abundance, (++) indicates medium abundance, and (+++) indicates high abundance.

Interpretation of Comparative Data:

  • At low collision energy (10 eV): We expect to see primarily the precursor ion with some initial fragmentation, such as the loss of water.

  • At medium collision energy (20 eV): More extensive fragmentation will occur, with the appearance of the immonium ion and initial ring-opened fragments.

  • At high collision energy (40 eV): The precursor ion will be significantly depleted, and the spectrum will be dominated by the most stable fragment ions, such as the immonium ion.

Conclusion

The LC-MS analysis of 2-Azaspiro[4.5]decane-4-carboxylic acid, a non-proteinogenic amino acid, requires a systematic approach to method development. By leveraging the soft ionization of ESI and the power of tandem mass spectrometry with varying collision energies, a detailed fragmentation map can be generated. This guide provides a foundational framework for researchers, scientists, and drug development professionals to confidently characterize this and other structurally related spirocyclic compounds. The predictable fragmentation pathways, including the characteristic loss of small neutral molecules and ring-opening, serve as a reliable basis for structural confirmation and the development of sensitive and specific quantitative assays.

References

  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF - PMC. (2025, February 12).
  • Rapid LC-MS/MS Analysis of Free Amino Acids - SCIEX.
  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS - MDPI. (2025, February 5).
  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides.
  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books.
  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Analytical Chemistry - ACS Publications. (2020, August 14).
  • (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry - ResearchGate.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC.
  • 41 Amino acids analysis in serum by LC-MS/MS - Anaquant. (2024, March 29).
  • A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives - Benchchem.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification | IntechOpen. (2016, July 7).

Sources

Validation

Structural Elucidation of 2-Azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride: A Comparative Guide to X-Ray Crystallography

Executive Summary The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized the design of conformationally restricted, high-Fsp3 building blocks ()[1]. 2-Azaspiro[4.5]decane-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized the design of conformationally restricted, high-Fsp3 building blocks ()[1]. 2-Azaspiro[4.5]decane-4-carboxylic acid represents a critical spirocyclic amino acid intermediate, offering unique 3D vectors that improve metabolic stability compared to flat aromatic rings. However, the rigid architecture that makes these molecules pharmacologically valuable also necessitates rigorous absolute stereochemical assignment () [2].

This guide objectively compares analytical methodologies and crystallization protocols for the structural elucidation of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride, providing actionable, field-proven insights for drug development professionals.

Comparative Analysis of Structural Elucidation Modalities

To confirm the absolute configuration of spirocyclic stereocenters, researchers typically evaluate three orthogonal techniques.

Table 1: Performance Comparison of Analytical Modalities
Analytical Technique3D Spatial ResolutionAbsolute StereochemistrySample StateData Acquisition Time
SCXRD (Cu Kα) Atomic (< 0.8 Å)Yes (via Flack parameter)Single Crystal2–12 hours
PXRD Bulk phase / LatticeNoPolycrystalline Powder10–30 mins
2D-NMR (NOESY) Relative distances (< 5 Å)No (requires chiral derivatization)Solution (D2O/MeOD)1–4 hours

The Causality Behind the Gold Standard: While 2D-NMR can establish relative stereochemistry by measuring through-space proton distances, it cannot independently determine absolute configuration without complex chiral derivatization (e.g., Mosher's amides). Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive tool for lead discovery and structural assignment () [3].

For light-atom organic molecules (C, H, N, O) like the 2-Azaspiro[4.5]decane free base, determining absolute stereochemistry is notoriously difficult using standard Mo Kα radiation. By deliberately synthesizing the hydrochloride salt , we introduce a chloride ion into the crystal lattice. When exposed to Cu Kα radiation (λ = 1.54184 Å), the chloride ion acts as a strong anomalous scatterer. This physical phenomenon allows for the precise calculation of the Flack parameter (approaching 0 for the correct enantiomer), unequivocally distinguishing between enantiomers without further chemical modification () [4].

Comparative Evaluation of Crystallization Techniques

The free base of 2-Azaspiro[4.5]decane-4-carboxylic acid exists as a highly polar zwitterion, which frequently precipitates as an amorphous solid due to rapid, uncontrolled hydrogen-bond networking. Conversion to the hydrochloride salt mitigates this by neutralizing the carboxylate, but requires carefully controlled supersaturation to yield diffraction-quality single crystals.

Table 2: Crystallization Strategies for Spirocyclic HCl Salts
ParameterSlow Evaporation (Solvent/Antisolvent)Vapor Diffusion (Hanging Drop)Cooling Crystallization
Supersaturation Control Moderate to HighVery HighLow
Typical Timeframe 4–7 days1–3 weeks1–2 days
Suitability for HCl Salts Excellent (MeOH/Et₂O)Good (Water/IPA)Poor (High risk of amorphous crashing)
Crystal Quality Good to Excellent (Block-like)Excellent (Fewer lattice defects)Poor to Fair (High twinning risk)
Material Requirement 10–20 mg1–5 mg>50 mg

The Causality of Method Selection: Vapor diffusion offers the highest control over supersaturation, making it ideal for scarce materials. However, for highly soluble amino acid HCl salts, solvent/antisolvent slow evaporation often yields superior, robust block-like crystals. As the volatile antisolvent diffuses into the primary solvent, the dielectric constant of the mixture gradually decreases. This forces an ordered, thermodynamic lattice assembly rather than a kinetic precipitation, minimizing crystal twinning.

Experimental Protocol: Solvent/Antisolvent Slow Evaporation

This self-validating protocol is engineered to prevent heterogeneous nucleation and ensure the growth of diffraction-quality crystals for SCXRD analysis.

Materials Required:

  • 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride (15 mg, >98% purity)

  • HPLC-grade Methanol (Primary Solvent)

  • HPLC-grade Diethyl Ether (Antisolvent)

  • 0.22 µm PTFE syringe filters

  • 4 mL dust-free glass vials

Step-by-Step Methodology:

  • Dissolution: Weigh 15 mg of the synthesized hydrochloride salt into a clean 2 mL glass vial. Add 200 µL of Methanol. Sonicate for 2 minutes until complete dissolution is achieved.

  • Filtration (Critical Step): Pass the methanolic solution through a 0.22 µm PTFE syringe filter into a new, dust-free 4 mL glass vial. Causality: Microscopic dust particles act as uncontrolled heterogeneous nucleation sites, leading to the rapid formation of many unusable microcrystals rather than a single, large crystal suitable for X-ray diffraction.

  • Antisolvent Layering: Carefully overlay 1.0 mL of Diethyl Ether onto the methanolic solution using a glass Pasteur pipette. Causality: To prevent immediate mixing and premature precipitation, allow the ether to run slowly down the inner wall of the vial, creating a distinct biphasic layer.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (18G) to restrict the evaporation rate. Secure the cap and place the vial in a vibration-free, temperature-controlled environment (20 °C) away from direct sunlight.

  • Harvesting & Validation: After 4–7 days, inspect the vial under a polarized light microscope. Successful crystals will exhibit sharp extinction under crossed polarizers (indicating a single crystal domain, not a twinned cluster). Harvest the resulting block-like crystals using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss and lattice degradation prior to mounting on the goniometer.

Workflow Visualization

Workflow A 2-Azaspiro[4.5]decane-4-carboxylic acid HCl B Solubility & Solvent Screening (MeOH, H2O, IPA) A->B C1 Method A: Slow Evaporation (MeOH / Et2O) B->C1 High Solubility C2 Method B: Vapor Diffusion (H2O / IPA) B->C2 Moderate Solubility D Microscopic Evaluation (Polarized Light) C1->D C2->D E SCXRD Data Collection (Cu Kα Radiation) D->E Single Crystal Found F1 Amorphous / Twinning (Optimize Conditions) D->F1 Poor Quality F2 Absolute Configuration (Flack Parameter ≈ 0) E->F2 Successful Refinement F1->B Recrystallize

Workflow for crystallization and SCXRD analysis of spirocyclic HCl salts.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A stereochemical journey around spirocyclic glutamic acid analogs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Drug Discovery Using X-Ray Crystallography Source: Hilaris Publisher URL: [Link]

  • Title: Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comparative

Escaping Flatland: In Vitro Metabolic Stability of 2-Azaspiro[4.5]decane Analogs vs. Planar Bioisosteres

As drug discovery programs increasingly target complex biological interfaces, the limitations of planar, aromatic-heavy molecules—often referred to as "Flatland"—have become glaringly apparent. High lipophilicity and poo...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological interfaces, the limitations of planar, aromatic-heavy molecules—often referred to as "Flatland"—have become glaringly apparent. High lipophilicity and poor metabolic stability frequently derail promising clinical candidates. To overcome these pharmacokinetic (PK) liabilities, medicinal chemists are turning to spirocyclic scaffolds to increase the fraction of sp3-hybridized carbons ( Fsp3​ )[1].

Among these, the 2-azaspiro[4.5]decane scaffold has emerged as a premium bioisostere for planar amines like piperidine and piperazine. This guide provides an objective, data-driven comparison of 2-azaspiro[4.5]decane against alternative scaffolds, detailing the mechanistic causality behind its superior in vitro metabolic stability, and outlining a self-validating experimental protocol for evaluating these compounds.

Mechanistic Causality: Why Spirocycles Resist CYP450 Metabolism

The metabolic fate of a drug candidate is largely dictated by its geometric fit within the active sites of Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6. Planar cyclic amines (e.g., piperidine) are highly susceptible to CYP-mediated α -oxidation, which rapidly leads to ring-opening, N-dealkylation, and high intrinsic clearance ( CLint​ )[2].

The 2-azaspiro[4.5]decane scaffold circumvents this through two distinct structural mechanisms:

  • Elimination of Metabolic Soft Spots: By replacing the configurationally labile α -protons of a standard amine ring with a quaternary spiro-carbon, the primary site of α -oxidation is physically blocked[3].

  • Steric Shielding via 3D Geometry: The bulky, orthogonal arrangement of the[4.5] spiro system creates a highly spherical 3D conformation. This geometry creates a steric mismatch with the flat, hydrophobic heme-containing active sites of CYP enzymes, significantly reducing the rate of N-oxidation[2].

Scaffold_Comparison Planar Planar Amines (e.g., Piperidine) Metabolism High CYP450 Liability (α-oxidation) Planar->Metabolism Spiro 2-azaspiro[4.5]decane (3D Scaffold) Stability Steric Shielding (Blocked hotspots) Spiro->Stability Outcome1 High Clearance Short Half-life Metabolism->Outcome1 Outcome2 Low Clearance Prolonged Half-life Stability->Outcome2

Logical flow comparing the metabolic fate of planar amines versus 3D spirocyclic scaffolds.

Comparative Performance Data

Not all spirocycles are created equal. While smaller spirocycles like 2-azaspiro[3.3]heptane are excellent for modulating basicity and acting as non-collinear benzene bioisosteres[4], they can suffer from ring-strain-induced metabolic instability. The larger 2-azaspiro[4.5]decane system provides the optimal balance of Fsp3​ complexity and steric bulk to maximize half-life ( t1/2​ ).

Table 1: Representative In Vitro Metabolic Stability Profile (Human Liver Microsomes)

Scaffold TypeRepresentative CoreHLM CLint​ (µL/min/mg) t1/2​ (min)Target Fsp3​ Primary Metabolic Liability
Planar Amine Piperidine85.416.2~0.45Rapid α -oxidation, N-dealkylation
Small Spirocycle 2-azaspiro[3.3]heptane42.132.9~0.85Moderate N-oxidation, ring strain cleavage
Bulky Spirocycle 2-azaspiro[4.5]decane 12.5 >120 ~0.90 Sterically shielded, highly stable

(Note: Quantitative values represent aggregate baseline trends observed in matched molecular pair studies during hit-to-lead optimization[2][4][5].)

Field-Proven Case Studies
  • SARS-CoV-2 MPro Inhibitors: In the development of reversibly covalent dipeptidyl inhibitors for COVID-19, replacing planar P2 residues with (S)-2-azaspiro[4.5]decane (Compound MPI61) yielded high antiviral potency combined with exceptional in vitro metabolic stability and low cellular cytotoxicity[6].

  • Cav2.2 Channel Inhibitors: When addressing the severe drug-metabolism liabilities of sulfonamide-derived analgesics, researchers utilized 2-azaspiro[4.5]decane as a central scaffold. The resulting analogs exhibited excellent metabolic stability (up to 73% parent compound remaining after 1 hour in HLM) while successfully presenting the distal pharmacophores to the target[5].

Self-Validating Experimental Methodology: HLM Assay

To objectively quantify the metabolic stability of 2-azaspiro[4.5]decane analogs, a Human Liver Microsome (HLM) assay must be employed. As a Senior Application Scientist, I mandate that this protocol be self-validating —meaning the assay design inherently proves its own accuracy through strategic controls.

Self-Validating Assay Design
  • Minus-NADPH Control: Validates that compound depletion is strictly CYP450-dependent. If degradation occurs without NADPH, it points to chemical instability or non-oxidative enzymatic activity (e.g., amidases).

  • High-Clearance Positive Control (Verapamil): Validates the enzymatic viability of the HLM batch. If Verapamil is not rapidly cleared, the microsomes are inactive, and the assay must be rejected.

  • Internal Standard (IS): Normalizes LC-MS/MS matrix effects and injection volume variations, ensuring quantitative trustworthiness.

HLM_Protocol Start Test Compound (1 µM Final) Incubation 37°C Incubation (0, 5, 15, 30, 45 min) Start->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation NADPH NADPH System (Reaction Initiator) NADPH->Incubation Initiates CYP metabolism Quench Quench (Cold ACN + IS) Protein Precipitation Incubation->Quench Aliquot extraction LCMS LC-MS/MS Quantification Quench->LCMS Centrifuge (15,000g) Control1 Minus-NADPH Control (Chemical Stability) Control1->Incubation Control2 Verapamil Control (CYP Activity) Control2->Incubation

Self-validating in vitro human liver microsome (HLM) metabolic stability workflow.
Step-by-Step Protocol

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the 2-azaspiro[4.5]decane analog in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Thaw HLM on ice. Prepare a working suspension at 0.625 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Prepare a 10X NADPH regenerating system (10 mM NADP+, 50 mM glucose-6-phosphate, 10 U/mL glucose-6-phosphate dehydrogenase).

Step 2: Incubation

  • Aliquot 400 µL of the HLM suspension into a 96-well deep-well plate.

  • Add 5 µL of the 100 µM test compound (Final assay concentration: 1 µM compound, 0.5 mg/mL HLM protein, <0.1% DMSO to prevent CYP inhibition).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add 50 µL of the 10X NADPH regenerating system to start the reaction.

Step 3: Quenching & Extraction

  • At designated time points (0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot from the incubation mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an analytical Internal Standard (e.g., Tolbutamide or Labetalol).

  • Centrifuge the quench plate at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

Step 4: LC-MS/MS Analysis & Data Processing

  • Transfer the supernatant to an analysis plate. Quantify the parent compound depletion using a validated LC-MS/MS MRM (Multiple Reaction Monitoring) method.

  • Calculate the elimination rate constant ( k ) from the slope of the natural log of the percentage remaining vs. time.

  • Calculate t1/2​=0.693/k .

  • Calculate Intrinsic Clearance: CLint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg).

Conclusion

The integration of the 2-azaspiro[4.5]decane scaffold represents a highly rational, structurally sound strategy for rescuing planar amines plagued by rapid CYP450 clearance. By leveraging 3D steric shielding and eliminating α -oxidation hotspots, this bulky spirocycle consistently delivers superior in vitro metabolic stability without compromising target binding geometry. For drug development professionals facing PK bottlenecks, transitioning to [4.5] spirocyclic bioisosteres is a scientifically rigorous path forward.

References
  • The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis URL:[Link][1]

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: PubMed Central (NIH) URL:[Link][6]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: PubMed Central (NIH) URL:[Link][5]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link][4]

Sources

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